molecular formula C13H25NO4 B2417328 Boc-Dipropylglycine CAS No. 87113-32-4

Boc-Dipropylglycine

Cat. No.: B2417328
CAS No.: 87113-32-4
M. Wt: 259.346
InChI Key: GMRIQSNBJUTETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Dipropylglycine is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.346. The purity is usually 95%.
BenchChem offers high-quality Boc-Dipropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Dipropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRIQSNBJUTETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis Protocols for Boc-Dipropylglycine (Boc-Dpg-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Dipropylglycine (Boc-Dpg-OH) represents a pinnacle of steric engineering in peptide chemistry. As an


-dialkyl amino acid, it possesses two propyl side chains at the 

-carbon, creating a quaternary center that imposes severe conformational restrictions. While this steric bulk is invaluable for inducing stable helical secondary structures (

-helix and

-helix) and conferring metabolic stability against proteolysis, it presents significant kinetic barriers during solid-phase peptide synthesis (SPPS).

This guide provides a rigorous technical analysis of Boc-Dpg-OH, moving beyond standard datasheets to address the mechanistic realities of coupling this sterically demanding residue.

Part 1: Chemical Profile & Physical Properties

Boc-Dpg-OH is significantly more hydrophobic and sterically hindered than its famous analogue, Aminoisobutyric acid (Aib). The presence of two propyl chains creates a "hydrophobic umbrella" that shields the reaction center, necessitating high-energy activation strategies.

Technical Datasheet
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-2,2-dipropylglycine
Common Abbreviation Boc-Dpg-OH
CAS Number 87113-32-4
Molecular Formula

Molecular Weight 259.34 g/mol
Chirality Achiral (Symmetric

-carbon)
Solubility High in DCM, DMF, NMP; Low in Water/Methanol
pKa (Carboxyl) ~4.0 (Estimated; slightly higher than Gly due to inductive effect of alkyl groups)
Structural Visualization

The following diagram illustrates the steric environment of the Dpg residue compared to Glycine, highlighting the quaternary carbon bottleneck.

StericMap cluster_0 Steric Environment Comparison Gly Glycine (Gly) No Side Chains High Flexibility Aib Aminoisobutyric Acid (Aib) Methyl/Methyl Moderate Restriction Gly->Aib Increasing Steric Bulk Dpg Dipropylglycine (Dpg) Propyl/Propyl Severe Steric Shielding Aib->Dpg Thorpe-Ingold Effect Max Impact Consequence: Restricted Phi/Psi Angles Slow Coupling Kinetics Dpg->Impact

Caption: Comparative steric analysis showing the progression from Glycine to Dipropylglycine. The propyl chains of Dpg create a "steric wall," severely limiting backbone rotation and access to the amine/carboxyl groups.

Part 2: Conformational Utility & Mechanism

The Thorpe-Ingold Effect

The utility of Boc-Dpg-OH lies in the Thorpe-Ingold effect (gem-dialkyl effect). The two propyl groups repel each other, forcing the backbone bond angle (


, 

) to expand. To relieve this strain, the peptide backbone is forced into a folded conformation.
  • Helical Induction: Dpg is a potent promoter of

    
    -helices in short peptides (<7 residues) and 
    
    
    
    -helices in longer sequences.
  • Metabolic Stability: The absence of an

    
    -proton renders the residue completely immune to racemization and highly resistant to enzymatic hydrolysis by proteases.
    

Part 3: Synthesis Strategy & "Difficult Coupling" Protocols

Coupling Boc-Dpg-OH is non-trivial. The nucleophilicity of the amino group is drastically reduced by the shielding propyl chains. Furthermore, activating the carboxyl group of an incoming Boc-Dpg-OH requires aggressive reagents.

The Racemization Advantage

A critical advantage of Dpg is its achirality . Because there is no hydrogen atom on the


-carbon, racemization via the oxazolone mechanism is impossible .
  • Implication: You can use high-temperature coupling and vigorous activation (e.g., acid fluorides, symmetric anhydrides) without fear of epimerization.

Recommended Coupling Reagents
  • Standard (Avoid): DCC/HOBt is typically too slow and leads to incomplete coupling.

  • High Efficiency (Recommended): HATU/HOAt or PyAOP/HOAt with DIEA.

  • The "Nuclear Option": Bis(trichloromethyl)carbonate (Triphosgene) to generate the Acid Chloride or Cyanuric Fluoride to generate the Acid Fluoride .

Experimental Protocol: Coupling Boc-Dpg-OH

This protocol assumes a standard polystyrene resin (e.g., Merrifield or MBHA).

Step 1: Pre-Activation (Symmetrical Anhydride/Active Ester)
  • Reagents: Boc-Dpg-OH (3-4 eq), HATU (3-4 eq), HOAt (3-4 eq), DIEA (6-8 eq).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF due to better swelling of hydrophobic sequences and higher boiling point.

Step 2: The Coupling Cycle[1][2]
  • Dissolution: Dissolve Boc-Dpg-OH and HATU in minimal NMP.

  • Activation: Add DIEA. The solution should turn yellow. Allow to activate for 2-3 minutes (longer than standard AA).

  • Reaction: Add the activated mixture to the resin.

  • Conditions:

    • Standard: Shake for 2–4 hours at room temperature.

    • Optimized: Microwave irradiation at 60°C for 20 minutes (highly recommended for Dpg).

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk preventing the ninhydrin reaction. Use the Chloranil test for secondary amines or micro-cleavage followed by HPLC/MS.

Step 3: Re-Coupling (Double Coupling)

Due to the steric barrier, a single coupling is rarely 100% effective.

  • Drain the resin.

  • Repeat the coupling step with fresh reagents.

  • Alternative Activation: If HATU fails, convert Boc-Dpg-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and couple in DCM/DIEA.

Workflow Diagram: Decision Matrix for Dpg Coupling

CouplingWorkflow Start Start Coupling Cycle Target: Boc-Dpg-OH CheckPrev Is Previous Residue Sterically Hindered? (e.g., Aib, Dpg, N-Me) Start->CheckPrev Standard Method A: HATU/HOAt 2x 2hr @ RT CheckPrev->Standard No Aggressive Method B: HATU/HOAt Microwave 60°C (20 min) CheckPrev->Aggressive Yes Test QC: Chloranil Test / HPLC Standard->Test Aggressive->Test Nuclear Method C: Acid Fluoride (TFFH or Cyanuric Fluoride) Nuclear->Test Success Proceed to Deprotection Test->Success Pass Fail Coupling Incomplete Test->Fail Fail Fail->Nuclear Switch Strategy

Caption: Strategic decision tree for coupling Boc-Dpg-OH. Thermal energy (Microwave) or high-reactivity intermediates (Acid Fluorides) are often required when coupling to other hindered residues.

Part 4: Deprotection & Side Reactions[2]

Boc Removal (TFA Acidolysis)

Removing the Boc group from Dpg is generally straightforward but can be slower than linear amino acids due to the bulky propyl groups hindering the approach of the acid.

  • Reagent: 50% TFA in DCM (standard).

  • Time: Extend reaction time to 30–45 minutes (vs standard 20 min).

  • Scavengers: Dpg itself is not sensitive to alkylation, but if Trp/Met/Cys are present in the peptide, use standard scavengers (TIS, water, phenol).

The Oxazolone Intermediate

During the activation of the next amino acid (coupling to the Dpg N-terminus), the Dpg residue can cyclize to form an oxazolone.

  • Observation: This is actually a stable intermediate for

    
    -dialkyl amino acids.
    
  • Impact: Unlike standard amino acids where oxazolone formation leads to racemization, for Dpg, this is a valid activation pathway. The incoming amino acid will attack the oxazolone to form the peptide bond.

References

  • Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the alpha,alpha-disubstituted alpha-amino acid dipropylglycine." Journal of the American Chemical Society.[3]

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Organic Chemistry. (Discusses steric coupling strategies applicable to Boc/Fmoc).

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation strategies." Methods in Enzymology.

  • Sigma-Aldrich. "Boc-Gly-OH Product Datasheet" (Used for comparative baseline properties).

  • ChemicalBook. "Boc-Dipropylglycine CAS Data."

Sources

Introduction: Navigating the Challenges of Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-Dipropylglycine: Synthesis, Application, and Strategic Considerations in Peptide Chemistry

In the landscape of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, such as 2-amino-2-propylpentanoic acid (Dipropylglycine, Dpg), are of significant interest. The gem-dipropyl substitution at the α-carbon imparts a strong conformational constraint, predisposing peptides towards helical secondary structures. This structural control is invaluable for designing peptidomimetics, cell-penetrating peptides, and other bioactive molecules.

However, the very feature that makes Dipropylglycine a powerful tool—its steric bulk—also presents significant synthetic challenges. Efficiently protecting its amino group and subsequently forming peptide bonds requires a nuanced understanding of chemical reactivity and methodological optimization. This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-Dipropylglycine (Boc-Dpg), a critical building block for leveraging the unique properties of Dpg in research and drug development. We will delve into its chemical identity, the rationale behind its synthesis and handling, and detailed protocols for its application, providing researchers with the foundational knowledge required for its successful implementation.

Part 1: Chemical Identity and Core Data

Boc-Dipropylglycine is the N-protected form of the unnatural amino acid Dipropylglycine, making it suitable for use in standard peptide synthesis workflows.

IdentifierValueSource
Compound Name Boc-DipropylglycineChemicalBook[1][2]
Synonym N-tert-butoxycarbonyl-α,α-dipropylglycineAapptec Peptides[3]
CAS Number 87113-32-4ChemicalBook[1][2]
Molecular Formula C₁₃H₂₅NO₄-
Molecular Weight 259.34 g/mol -

Part 2: Foundational Concepts: The "Why" of Boc-Dpg

The Strategic Importance of the Boc Protecting Group

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group essential for controlling reactivity during peptide synthesis.[4] Its function is to temporarily "block" the nucleophilic α-amino group of the amino acid, preventing self-polymerization and ensuring that peptide bond formation occurs exclusively at the C-terminal carboxyl group.[4][5]

The removal (deprotection) of the Boc group is achieved under strong acidic conditions, typically with 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation and the subsequent decomposition of the resulting unstable carbamic acid into carbon dioxide and the free amine.[] This robust and well-understood chemistry forms the basis of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[7]

The Challenge of Dipropylglycine: Steric Hindrance

The primary challenge in synthesizing peptides containing Dipropylglycine is the profound steric hindrance exerted by the two propyl groups at the α-carbon. This bulk severely restricts access to both the amino and carboxyl functionalities.

  • Amino Group Reactivity: While the amino group can be protected, subsequent coupling reactions where the Dpg residue is the N-terminal component are generally feasible.

  • Carboxyl Group Activation: The major hurdle arises when attempting to activate the carboxyl group of a Dpg residue for coupling. The steric shield created by the propyl groups makes it difficult for coupling reagents to form the necessary active ester or intermediate, leading to slow reaction times and low yields.[8] Research has shown that only highly reactive coupling methods are effective for forming a peptide bond from the carboxyl group of Dpg.[8]

This inherent difficulty underscores the importance of a well-defined protocol and the careful selection of reagents when working with Boc-Dpg.

Part 3: Synthesis and Experimental Protocols

Synthesis of Boc-Dipropylglycine

The synthesis of Boc-Dpg follows the general principle of N-protection of an amino acid. The key is to use reaction conditions that can overcome the steric hindrance of the substrate.

Protocol: N-Boc Protection of Dipropylglycine

  • 1. Dissolution: Dissolve Dipropylglycine (1 equivalent) in a suitable solvent system. A common choice is a mixture of tetrahydrofuran (THF) and water. Add a base, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.

  • 2. Boc-Anhydride Addition: While maintaining the temperature at approximately 20°C, slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (typically 1.05 equivalents) dissolved in THF over 30 minutes.[4] The slow addition helps to control the reaction temperature and ensure efficient mixing.

  • 3. Reaction: Allow the mixture to stir at a slightly elevated temperature (e.g., 30°C) for 2-4 hours to drive the reaction to completion.[4] The progress can be monitored by thin-layer chromatography (TLC).

  • 4. Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel. An extraction with a non-polar solvent like methyl tertiary-butyl ether can be performed to remove any unreacted (Boc)₂O.[4]

    • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This protonates the carboxyl group of the Boc-Dpg product, making it less water-soluble.

    • Extract the product into an organic solvent such as ethyl acetate.

  • 5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Incorporation of Boc-Dpg into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptide chains. The following protocol outlines the incorporation of a Boc-Dpg residue into a growing peptide chain attached to a resin support.

Workflow: Boc-SPPS Cycle for Boc-Dpg Incorporation

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Deprotection Step 1: Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Step 2: Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 3: Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Step 4: Wash (DMF, DCM) Neutralization->Wash2 Coupling Step 5: Coupling (Boc-Dpg, Coupling Reagent e.g., HBTU/HOBt, DIEA in DMF) Wash2->Coupling Coupling->Resin Lengthened Peptide-Resin Wash3 Step 6: Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle

Caption: General workflow for a Boc-SPPS cycle.

Detailed Protocol Steps:

  • 1. Resin Preparation: Start with the peptide-resin which has a free amino group from the previous cycle. Swell the resin in DCM.[7]

  • 2. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes. This cleaves the Boc group, leaving a protonated N-terminal amine (as a trifluoroacetate salt).[7]

  • 3. Washing: Thoroughly wash the resin with DCM and then Isopropanol (IPA) to remove residual TFA and the cleaved Boc byproducts.[7]

  • 4. Neutralization: Neutralize the N-terminal amine salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF). This generates the free amine, which is necessary for the subsequent coupling reaction.

  • 5. Washing: Wash the resin again with DMF and DCM to remove excess DIEA.

  • 6. Coupling:

    • In a separate vessel, pre-activate Boc-Dipropylglycine (2-4 equivalents) with a suitable coupling reagent. Due to the steric hindrance of Dpg, a highly efficient coupling reagent is mandatory. A common choice is HBTU/HOBt with DIEA.

    • Add the activated Boc-Dpg solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (2-12 hours). The reaction completeness should be monitored using a qualitative test (e.g., the Kaiser test). A second coupling (double coupling) may be necessary to achieve a satisfactory yield.

  • 7. Final Washing: Wash the resin thoroughly with DMF and DCM to remove any unreacted reagents. The cycle can now be repeated for the next amino acid.

Part 4: Applications in Drug Discovery and Research

The unique structural properties of Dipropylglycine make it a valuable component in modern drug discovery.

  • Induction of Helical Structures: The conformational rigidity of Dpg residues forces peptide backbones into stable helical structures. This is critical for mimicking α-helical domains of proteins, which are often involved in protein-protein interactions. By creating stable helical peptidomimetics, researchers can develop potent inhibitors for various disease targets.

  • Cell-Penetrating Peptides (CPPs): Amphipathic helical peptides, which have both hydrophobic and cationic faces, are known to have cell-penetrating capabilities. Incorporating Dpg can stabilize the helical structure required for membrane interaction. A study has shown that an amphipathic peptide containing Dpg can serve as a safe and effective vehicle for the intracellular delivery of siRNA, a promising class of therapeutics.[9]

  • Enhanced Proteolytic Stability: The steric bulk of the α,α-disubstituted structure shields the adjacent peptide bonds from enzymatic degradation by proteases. This significantly increases the in-vivo half-life of peptide-based drugs, a major hurdle in their development.

Conceptual Application Workflow

DrugDiscovery cluster_0 Peptide Design & Synthesis cluster_1 Resulting Peptide Properties cluster_2 Therapeutic Applications BocDpg Boc-Dipropylglycine (Building Block) SPPS Boc-SPPS BocDpg->SPPS Helical Stable Helical Structure SPPS->Helical Stability Proteolytic Stability SPPS->Stability PPI Protein-Protein Interaction Inhibitors Helical->PPI Delivery Drug/siRNA Delivery (CPPs) Helical->Delivery Stability->PPI Stability->Delivery

Caption: Role of Boc-Dpg in the drug discovery pipeline.

Conclusion

Boc-Dipropylglycine is more than just a protected amino acid; it is an enabling tool for advanced peptide design. While its steric hindrance presents tangible synthetic challenges, a thorough understanding of its reactivity and the application of optimized protocols allow for its successful incorporation into peptide sequences. The resulting peptides, endowed with conformational stability and proteolytic resistance, are powerful candidates for a new generation of therapeutics. This guide provides the core knowledge for researchers to confidently employ Boc-Dpg, transforming a challenging building block into a strategic asset in the pursuit of novel and effective drugs.

References

  • Aapptec Peptides. (n.d.). Fmoc-D-Trp(Boc)-OH [163619-04-3]. Retrieved February 4, 2026, from [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dpg-OH [218926-47-7]. Retrieved February 4, 2026, from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo-Oligomers of Dipropylglycine. International Journal of Peptide and Protein Research, 21(4), 406-418. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine. PubChem Compound Summary for CID 120046. Retrieved February 4, 2026, from [Link]

  • Kawasaki, T., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical and Pharmaceutical Bulletin, 71(3), 250-256. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Conformational Constraints of α,α-Dialkyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry and drug design. Among these, α,α-dialkyl amino acids have garnered significant attention for their profound ability to impose rigid conformational constraints on the peptide backbone. This guide provides a comprehensive exploration of the structural underpinnings and practical applications of these unique building blocks. We will delve into the stereochemical principles that govern their behavior, detail the analytical techniques essential for their characterization, and showcase their transformative impact on peptide stability, bioactivity, and therapeutic potential. This document is intended to serve as a technical resource, blending foundational theory with actionable protocols and field-proven insights for researchers actively engaged in peptide-based drug discovery and development.

Introduction: The Strategic Value of Conformational Constraint

Peptides are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic application is often hindered by conformational flexibility and susceptibility to proteolytic degradation.[1] A flexible peptide in solution exists as a dynamic ensemble of conformations, only a fraction of which may be biologically active. This conformational entropy can lead to a significant energy penalty upon binding to a target receptor. Furthermore, proteases often recognize and cleave peptides in their extended, more flexible states.

The introduction of α,α-dialkyl amino acids is a powerful strategy to surmount these challenges.[2] By replacing the α-hydrogen with an additional alkyl group, these residues introduce significant steric hindrance that dramatically curtails the rotational freedom of the peptide backbone.[2][3] This pre-organization of the peptide into a more defined, often helical, conformation can lead to:

  • Enhanced Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity and potency.

  • Increased Proteolytic Stability: The constrained conformation can mask protease cleavage sites and the unnatural stereochemistry at the α-carbon can prevent recognition by proteolytic enzymes.[4]

  • Improved Pharmacokinetic Profiles: Enhanced stability contributes to a longer plasma half-life, a critical attribute for therapeutic agents.

  • Modulation of Bioactivity: The precise control over peptide secondary structure allows for the fine-tuning of biological activity, including agonist-to-antagonist switching.[5]

The most well-studied example is α-aminoisobutyric acid (Aib), which features a gem-dimethyl group at the α-carbon.[6] The principles discussed in this guide, however, are broadly applicable to a range of α,α-dialkyl amino acids with varying side chains.

The Structural Basis of Conformational Constraint

The conformational landscape of a peptide is most effectively visualized using a Ramachandran plot, which maps the permissible values of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). For most L-amino acids, large regions of this plot are accessible. However, for α,α-dialkyl amino acids, the sterically allowed regions are severely restricted.

2.1. Steric Hindrance and the Thorpe-Ingold Effect

The primary driver of this constraint is the steric clash between the two alkyl groups on the α-carbon and the atoms of the peptide backbone. This steric hindrance dramatically limits the range of accessible φ and ψ angles.[3] For instance, Aib residues strongly favor φ and ψ angles in the right- or left-handed helical regions of the Ramachandran plot (φ ≈ ±60° ± 20°, ψ ≈ ±30° ± 20°).[3]

This phenomenon is also an illustration of the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two substituents on a carbon atom decreases the bond angle between the other two substituents on that same carbon and favors conformations that bring these other substituents closer together, often promoting cyclization or, in this case, intramolecular hydrogen bonding that stabilizes helical structures.[7][8]

Caption: Ramachandran plot comparing allowed regions for L-Alanine (blue) and Aib (red).

2.2. Helical Propensity: α-Helices and 3₁₀-Helices

The constrained φ/ψ angles of α,α-dialkyl amino acids make them potent inducers of helical secondary structures, primarily the α-helix and the 3₁₀-helix .[9]

  • α-Helix: A right-handed coil with 3.6 residues per turn, characterized by hydrogen bonds between the C=O of residue i and the N-H of residue i+4.[10]

  • 3₁₀-Helix: A tighter, right-handed coil with 3 residues per turn, featuring hydrogen bonds between the C=O of residue i and the N-H of residue i+3.

Peptides containing multiple α,α-dialkyl amino acid residues often adopt these helical conformations.[9] The preference for one over the other is influenced by factors such as the specific alkyl groups, the surrounding amino acid sequence, and solvent conditions.[9] The incorporation of a single Aib residue can be sufficient to induce helical conformations in neighboring residues.[11]

Helix_Stabilization cluster_peptide Peptide Backbone cluster_anno res_i R H C' O N H res_i_plus_1 R H C' O N H res_i:f3->res_i_plus_1:f5 res_i_plus_3 R H C' O N H res_i:f4->res_i_plus_3:f6  3₁₀-Helix (i to i+3) H-bond res_i_plus_4 R H C' O N H res_i:f4->res_i_plus_4:f6  α-Helix (i to i+4) H-bond res_i_plus_2 Aib Me C' O N H res_i_plus_1:f3->res_i_plus_2:f5 res_i_plus_2:f3->res_i_plus_3:f5 res_i_plus_3:f3->res_i_plus_4:f5 anno1 Aib residue restricts backbone rotation anno1->res_i_plus_2:f1

Sources

Technical Guide: Boc-Dipropylglycine (Boc-Dpg) in Helix Induction & Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Dipropylglycine (Boc-Dpg) represents a specialized class of


-disubstituted amino acids used to engineer conformational rigidity into peptide backbones. Unlike standard proteinogenic amino acids, Dpg contains two propyl side chains at the 

-carbon, creating profound steric constraints. This guide details the mechanistic role of Dpg in inducing helical structures via the Thorpe-Ingold effect , provides validated protocols for overcoming the significant steric hindrance during Solid Phase Peptide Synthesis (SPPS), and explores its application in stabilizing therapeutic peptides against proteolysis.

Chemical Foundation & Steric Properties

Structural Architecture

Dipropylglycine (Dpg) is a non-proteinogenic amino acid characterized by


-tetrasubstitution. While the prototype helix-inducer, 

-aminoisobutyric acid (Aib), bears two methyl groups, Dpg bears two linear propyl groups.
  • Chemical Name: 2-amino-2-propylpentanoic acid

  • Key Feature: Quaternary

    
    -carbon (
    
    
    
    )[1][2]
  • ** steric Bulk:**

    
    
    
The Thorpe-Ingold Effect in Peptides

The conformational restriction imposed by Dpg is governed by the Thorpe-Ingold effect (or gem-dialkyl effect). The bulky propyl groups at


 compress the internal bond angle (

), forcing the backbone torsion angles (

) into restricted regions of the Ramachandran plot to relieve steric strain.
Amino AcidSide Chains

Preference
Structural Outcome
Glycine H, HFlexibleRandom Coil / Turns
Alanine H, CH3Broad Helical Region

-Helix
Aib CH3, CH3Tightly Constrained (

)

-Helix /

-Helix
Dpg C3H7, C3H7Hyper-Constrained Helix (Heteropeptides) or Extended (Homopeptides)

Mechanisms of Helix Induction

The role of Dpg is nuanced and context-dependent. It functions as a conformational lock , but the specific structure stabilized depends on the surrounding sequence.

The Heteropeptide vs. Homopeptide Paradox
  • In Heteropeptides (Mixed Sequences): When Dpg is inserted into a standard peptide sequence (e.g., flanked by Val, Leu, or Ala), it acts as a strong helix nucleator . The steric bulk prevents the backbone from adopting extended sheet-like structures, forcing the local segment into a helical turn (

    
     or 
    
    
    
    -helix).
  • In Homopeptides (Poly-Dpg): A sequence composed entirely of Dpg residues faces extreme steric overcrowding. The propyl chains of adjacent residues clash if a tight helix is attempted. Consequently, homopeptides of Dpg often adopt a fully extended (

    
    ) conformation  (
    
    
    
    ), creating a linear, rod-like structure rather than a helix.
Thermodynamic Stabilization

In therapeutic design, Dpg is typically used in heteropeptides. By restricting the entropy of the unfolded state (


), Dpg lowers the entropic penalty of folding (

).

G Unfolded Unfolded State (High Entropy) Transition Nucleation Event (Restricted u03C6/u03C8) Unfolded->Transition Entropic Cost Folded Helical State (Low Energy) Transition->Folded H-Bond Stabilization Dpg Dpg Incorporation (Thorpe-Ingold Effect) Dpg->Unfolded Pre-organizes Backbone Dpg->Transition Reduces u0394S Penalty

Synthesis Protocol: Overcoming Steric Hindrance

Incorporating Boc-Dpg into peptides via Solid Phase Peptide Synthesis (SPPS) is challenging. The same steric bulk that stabilizes the helix hinders the approach of the incoming activated amino acid. Standard DCC/HOBt coupling often fails.

Recommended Coupling Reagents
  • HATU / HOAt: The gold standard for hindered couplings. The 7-aza group facilitates reactivity via a neighboring group effect.

  • Acid Fluorides (TFFH): For extremely difficult couplings (e.g., Dpg-Dpg or Aib-Dpg), converting the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective. Acid fluorides are small, highly reactive electrophiles.

  • PyBOP: A robust alternative if HATU is unavailable, though generally slower for tetrasubstituted residues.

Step-by-Step Protocol (Boc-SPPS Strategy)

Reagents:

  • Resin: MBHA or PAM resin (for Boc chemistry).

  • Deprotection: 50% TFA in DCM.[3]

  • Coupling: Boc-Dpg-OH (3 eq), HATU (2.9 eq), DIEA (6 eq) in DMF.

StepOperationReagent/ConditionsDurationNotes
1 Boc Deprotection 50% TFA / DCM2 x 1 min, 1 x 20 minEnsure complete removal of Boc group.
2 Wash DCM, then 5% DIEA/DCM3 x 1 minNeutralization is critical.
3 Activation Boc-Dpg-OH + HATU + DIEAPre-activate 2 minPre-activation ensures formation of the active ester.
4 Coupling Add to Resin2 - 4 Hours Double coupling is mandatory for Dpg.
5 Monitoring Kaiser Test / Chloranil Test-Kaiser test may be false-negative due to steric shielding; Chloranil is more reliable for secondary amines, though Dpg is primary. Mass spec cleavage of a resin aliquot is best.
6 Capping Acetic Anhydride / Pyridine10 minCap unreacted chains to prevent deletion sequences.

Critical Troubleshooting: If HATU fails to drive the reaction to completion (verified by micro-cleavage and HPLC), switch to the Acid Fluoride method :

  • Mix Boc-Dpg-OH (3 eq) with TFFH (3 eq) and DIEA (6 eq) in DCM (anhydrous).

  • Add to resin and couple for 2 hours.

Structural Characterization & Validation

Once synthesized, the induction of helical structure must be empirically validated.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screening tool.

  • 
    -Helix Signature:  Double minima at 208 nm  and 222 nm .
    
  • 
    -Helix Signature:  A shift of the minima to slightly lower wavelengths (approx. 205 nm  and 220 nm ) with a lower ratio of 
    
    
    
    .
  • Dpg Effect: Introduction of Dpg into a random coil peptide (e.g., an arginine-rich cell-penetrating peptide) typically increases the molar ellipticity at 222 nm, indicating increased helical content.

X-Ray Crystallography

The definitive proof of structure. Dpg peptides often crystallize well due to their rigidity.

  • Metric: Measure the intramolecular Hydrogen Bonds.

    • 
       bonding indicates 
      
      
      
      -helix
      .
    • 
       bonding indicates 
      
      
      
      -helix
      .

Applications in Drug Development

Proteolytic Stability (Metabolic Shielding)

Peptide bonds involving


-disubstituted amino acids are virtually immune to enzymatic hydrolysis. The propyl side chains of Dpg create a "steric umbrella" that prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond.
  • Strategy: Replace labile residues (non-critical for binding) with Dpg to extend plasma half-life.

Intracellular Delivery Vectors

Dpg has been successfully used to engineer Cell-Penetrating Peptides (CPPs) for siRNA delivery.

  • Mechanism: Dpg forces the peptide into an amphipathic helix. One face of the helix aligns cationic residues (to bind siRNA), while the hydrophobic propyl chains of Dpg align on the opposite face, facilitating membrane intercalation.

  • Outcome: Enhanced cellular uptake and endosomal escape compared to flexible analogues.

Workflow Start Target Peptide Sequence Design Design: Replace Non-Critical Residues with Dpg Start->Design Synth Synthesis: Boc-SPPS (Use HATU or TFFH) Design->Synth Purify Purification (HPLC) Synth->Purify Validate Validation: CD Spectra (Check for 208/222 nm minima) Purify->Validate App Application: Protease Stability / Membrane Permeability Validate->App

References

  • Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? Source: PubMed / NIH [Link]

  • An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery Source: PubMed / NIH [Link]

  • Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) Source: Biopolymers / Wiley [Link][1]

  • Peptides containing dipropylglycine.[4] Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides Source: International Journal of Peptide and Protein Research [Link]

Sources

Technical Whitepaper: Boc-Dipropylglycine vs. Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, conformational, and synthetic divergences between Boc-Dipropylglycine (Boc-Dpg) and standard proteinogenic amino acids .

Structural Constraints, Synthetic Protocols, and Pharmacokinetic Profiles

Executive Summary

In the engineering of peptidomimetics, the transition from proteinogenic amino acids to


-dialkyl amino acids represents a shift from biological compliance to pharmacological durability. Dipropylglycine (Dpg) , specifically in its Boc-protected form (Boc-Dpg) , serves as a critical tool for imposing severe local conformational constraints. Unlike proteinogenic residues (e.g., Leu, Ala) which possess a single side chain and high rotational freedom, Dpg introduces a quaternary 

-carbon substituted with two bulky propyl groups.

This guide analyzes the mechanistic differences between Boc-Dpg and standard amino acids, focusing on the "Dialkyl Effect" that alters peptide folding, the steric hindrance that necessitates specialized coupling protocols, and the proteolytic resistance that extends in vivo half-life.

Structural & Stereochemical Divergence

The fundamental difference lies in the geometry of the


-carbon (

). Proteinogenic amino acids are chiral (except Glycine) and mono-substituted. Dpg is achiral and di-substituted.
FeatureProteinogenic Amino Acids (e.g., L-Leucine)Boc-Dipropylglycine (Boc-Dpg)

Geometry
Tertiary Carbon (Tetrahedral: N, C=O, R, H)Quaternary Carbon (Tetrahedral: N, C=O, Propyl, Propyl)
Stereochemistry Chiral (L-isomer dominant in biology)Achiral (Symmetric side chains)
Rotational Freedom High (

angles cover broad Ramachandran space)
Severely Restricted (Steric clash limits

)
Side Chain Single functional group (e.g., Isopropyl, Benzyl)Dual Propyl chains (

)
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

In proteinogenic amino acids, the


-H bond allows the peptide backbone to adopt a wide range of conformations (sheets, helices, turns). In Dpg, the replacement of the 

-proton with a second propyl group creates significant steric bulk. This forces the backbone into specific angles to minimize repulsion between the side chains and the carbonyl oxygen, a phenomenon known as the Thorpe-Ingold effect .

Critical Distinction from Aib: While


-aminoisobutyric acid (Aib, dimethylglycine) is known to promote tight helices (

/

-helix), Dpg does not always follow this trend. The longer propyl chains of Dpg create inter-residue clashes that can destabilize standard helices, often forcing the peptide into fully extended (

) conformations
or planar structures, distinct from the flexible folding of natural residues.

StructuralLogic Start Amino Acid Selection Natural Proteinogenic (L-Ala, L-Leu) Start->Natural Standard Biology Dialkyl α,α-Dialkyl Amino Acids Start->Dialkyl Peptidomimetics Flexible Backbone\n(Enzymatic Degradation) Flexible Backbone (Enzymatic Degradation) Natural->Flexible Backbone\n(Enzymatic Degradation) Aib Aib (Dimethyl) Helix Promoter Dialkyl->Aib Short Side Chains Dpg Dpg (Dipropyl) Extended/Linear Promoter Dialkyl->Dpg Bulky Side Chains 3-10 Helix\n(Rigid Fold) 3-10 Helix (Rigid Fold) Aib->3-10 Helix\n(Rigid Fold) Fully Extended (C5)\n(Steric Linearization) Fully Extended (C5) (Steric Linearization) Dpg->Fully Extended (C5)\n(Steric Linearization)

Figure 1: Decision tree illustrating the conformational consequences of side-chain bulk on the C-alpha carbon.

Synthetic Challenges: The Steric Wall

Synthesizing peptides with Boc-Dpg is exponentially more difficult than with proteinogenic amino acids. The two propyl groups create a "steric wall" that shields the carboxyl carbon from nucleophilic attack by the incoming amine.

The Coupling Bottleneck
  • Proteinogenic AA: Coupling (e.g., Boc-Leu-OH + H-Ala-OMe) typically completes in 30–60 minutes using standard carbodiimides (DIC/HOBt).

  • Boc-Dpg: Coupling from the C-terminus of Dpg (e.g., Boc-Dpg-OH + H-Xaa-...) is the rate-limiting step. The bulky propyl groups block the approach of the nucleophile. Standard activation often leads to the formation of an unreactive oxazolone intermediate rather than the desired amide bond.

Experimental Protocol: Overcoming Hindrance

To couple Boc-Dpg successfully, one must use high-energy activation or specific intermediates.

Method A: The Oxazolone Route (Specific for Dpg) Research indicates that converting Dpg to a specific oxazolone form can facilitate coupling, unlike the unreactive oxazolones formed by other hindered acids.

  • Activation: Convert N-trifluoroacetyl-Dpg (Tfa-Dpg) to 2-trifluoromethyl-4,4-dipropyloxazolin-5(4H)-one using thionyl chloride (

    
    ).
    
  • Coupling: React this oxazolone with the amino component in anhydrous solvent (DCM or DMF).

  • Deprotection: Remove the Tfa group (if used) or proceed with Boc-chemistry if using modified protocols.

Method B: High-Efficiency Coupling (Modern SPPS) For Boc-Dpg in standard SPPS, use HATU or COMU with extended reaction times and double coupling.

Step-by-Step Protocol (Boc-SPPS for Dpg Insertion):

  • Resin Swelling: Swell MBHA resin in DCM for 20 min.

  • Deprotection: Remove Boc group from previous AA using 50% TFA/DCM (2 x 5 min). Wash with DCM/DIEA.

  • Activation (The Critical Step):

    • Dissolve Boc-Dpg-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3 eq) to assist in suppressing racemization (though Dpg is achiral, HOAt improves kinetics).

    • Add DIEA (6 eq) to initiate activation. Allow to pre-activate for 2 minutes (yellow color change).

  • Coupling: Add activated mixture to resin.

    • Time:4 to 12 hours (vs. 1 hour for natural AA).

    • Temp: Elevate to 50°C if possible (microwave assisted).

  • Monitoring: Kaiser test may be unreliable due to steric bulk; use micro-cleavage and HPLC/MS to verify coupling.

SynthesisFlow Resin Resin-Peptide-NH2 Coupling Nucleophilic Attack Resin->Coupling Activation Activate Boc-Dpg-OH (HATU/HOAt or Oxazolone) Activation->Coupling StericClash STERIC BARRIER (Propyl groups block attack) Success Peptide-Dpg-Boc StericClash->Success High Temp / Strong Activation Failure Unreactive Intermediate (N-acylurea / Dead Oxazolone) StericClash->Failure Standard Reagents Coupling->StericClash Slow Kinetics

Figure 2: Synthetic workflow highlighting the kinetic barrier introduced by Dpg's propyl side chains.

Pharmacokinetic Advantages: Proteolytic Stability

The primary utility of substituting a proteinogenic amino acid with Boc-Dpg is to engineer resistance to proteases.

  • Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) recognize specific side chain geometries and the peptide bond orientation. The

    
    -disubstitution of Dpg distorts the scissile bond and sterically blocks the enzyme's active site from accessing the carbonyl carbon.
    
  • Result: Peptides containing Dpg often exhibit zero degradation in serum stability assays where natural peptides degrade in minutes.

Comparative Stability Table:

PropertyProteinogenic Peptide (e.g., Poly-Leu)Dpg-Modified Peptide
Half-life (

) in Serum
Minutes to HoursHours to Days
Protease Recognition High AffinitySterically Nullified
Membrane Permeability Low (unless specific sequence)Enhanced (due to lipophilicity of propyl groups)
References
  • Conformational Preferences of Dialkyl Amino Acids

    • Title: Intrinsic Conformational Preferences of C -Dibenzylglycine (Comparison with Aib and Dpg).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Synthesis of Hindered Peptides

    • Title: Peptides containing dipropylglycine.[1][2][3] Part 1. Preparation of protected derivatives and incorporation into dipeptides.[1][3][4]

    • Source: International Journal of Peptide and Protein Research.[1][3]

    • URL:[Link]

  • Conformational Analysis (Extended vs Helical)

    • Title: Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures?
    • Source: Biopolymers (PubMed).
    • URL:[Link]

  • Application in Drug Delivery

    • Title: An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery.[5]

    • Source: ResearchGate / Biological and Pharmaceutical Bulletin.
    • URL:[Link]

Sources

Navigating the Solubility Landscape of Boc-Dipropylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Nature of a Hindered Amino Acid

In the realm of peptide synthesis and drug discovery, non-canonical amino acids are invaluable tools for crafting novel molecular architectures with enhanced stability and unique pharmacological profiles. Among these, α,α-disubstituted amino acids, such as Dipropylglycine (Dpg), introduce significant conformational constraints. When protected with the tert-butyloxycarbonyl (Boc) group, Boc-Dipropylglycine becomes a crucial building block. However, its effective use is predicated on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The bulky dipropyl side chains and the lipophilic Boc group create a molecule with distinct solubility characteristics that deviate significantly from its proteinogenic counterparts.

This in-depth technical guide provides a comprehensive overview of the solubility profile of Boc-Dipropylglycine in organic solvents. Moving beyond a simple catalog of data, this document delves into the underlying molecular principles governing its solubility, offers a robust experimental framework for its determination, and provides practical insights for its handling and application in research and development.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Boc-Dipropylglycine possesses a unique combination of features that dictate its interaction with various solvents:

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the amino acid. This group effectively masks the polar amino group, reducing its ability to form hydrogen bonds as a donor and shifting the overall character of the molecule towards being more soluble in organic media.[]

  • The α,α-Dipropyl Side Chains: The two propyl groups at the alpha-carbon create a sterically hindered and highly non-polar microenvironment. This substantial aliphatic character is the primary driver for its solubility in non-polar organic solvents and its poor solubility in aqueous systems.

  • The Carboxylic Acid Group: The carboxylic acid moiety is the primary polar and hydrogen-bond-donating/accepting feature of the molecule. Its ability to interact with polar solvents is, however, significantly influenced by the steric hindrance and the overall non-polar nature of the rest of the molecule.

The interplay of these structural elements suggests that Boc-Dipropylglycine will exhibit favorable solubility in a range of organic solvents, with the degree of solubility being a function of the solvent's polarity, hydrogen bonding capacity, and steric compatibility.

Theoretical Underpinnings of Solubility: A Chemist's Perspective

The principle of "like dissolves like" provides a foundational understanding of solubility. For Boc-Dipropylglycine, this means its large non-polar surface area will favor interactions with solvents that have a similar character.

Solvent Polarity and Dipole Moment

Solvents can be broadly classified based on their polarity. The solubility of Boc-Dipropylglycine is expected to be higher in solvents with low to intermediate polarity that can effectively solvate its bulky, non-polar structure.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dipropyl and Boc groups through van der Waals forces. While some solubility is expected, the polar carboxylic acid group may limit very high solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid and urethane moieties of Boc-Dipropylglycine. They are generally excellent solvents for a wide range of organic molecules, and Boc-protected amino acids are often highly soluble in them.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the carboxylic acid and the carbonyl oxygens of the Boc group. While solubility is generally good, the large non-polar part of the molecule might lead to lower solubility compared to polar aprotic solvents.

Hydrogen Bonding

The ability of a solvent to form hydrogen bonds is a critical determinant of solubility for molecules containing hydrogen bond donors and acceptors. Boc-Dipropylglycine has a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid carbonyl).

The following diagram illustrates the key molecular interactions influencing solubility:

G cluster_solute Boc-Dipropylglycine cluster_solvents Organic Solvents BocDpg Boc-NH-C(Pr)2-COOH Aprotic Polar Aprotic (e.g., DCM, THF) BocDpg->Aprotic Dipole-Dipole Van der Waals Protic Polar Protic (e.g., Ethanol) BocDpg->Protic Hydrogen Bonding Dipole-Dipole Nonpolar Non-polar (e.g., Hexane) BocDpg->Nonpolar Van der Waals

Caption: Intermolecular forces governing the solubility of Boc-Dipropylglycine.

Qualitative Solubility Profile of Boc-Dipropylglycine

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Dichloromethane (DCM)Very HighExcellent solvation of both polar and non-polar moieties through dipole-dipole and London dispersion forces.
ChloroformVery HighSimilar to DCM, provides a good balance of polarity to dissolve the entire molecule.
Ethers Tetrahydrofuran (THF)HighPolar aprotic nature and ability to accept hydrogen bonds make it effective at solvating the molecule.
Diethyl EtherModerate to HighLower polarity than THF may result in slightly lower solubility, but still effective for the non-polar components.
Esters Ethyl AcetateHighA versatile solvent with moderate polarity that is well-suited for dissolving Boc-protected amino acids.[2]
Ketones AcetoneHighA polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Alcohols Methanol, EthanolModerateCan form hydrogen bonds, but the large non-polar structure of Boc-Dipropylglycine may limit very high solubility.[3]
Amides Dimethylformamide (DMF)HighA highly polar aprotic solvent that is excellent at dissolving many organic compounds, including those with hydrogen bonding capabilities.
Hydrocarbons Hexane, TolueneLow to ModeratePrimarily interacts through van der Waals forces with the non-polar parts; the polar carboxylic acid limits high solubility.
Aqueous WaterVery Low / InsolubleThe large, non-polar structure dominates, leading to poor interaction with the highly polar, hydrogen-bonded network of water.[2]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, self-validating protocol for determining the solubility of Boc-Dipropylglycine in an organic solvent.

Principle

The equilibrium solubility is determined by creating a saturated solution of Boc-Dipropylglycine in the solvent of interest at a controlled temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment
  • Boc-Dipropylglycine (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry:

    • To a series of vials, add an excess amount of Boc-Dipropylglycine to a known volume of the solvent (e.g., 50-100 mg in 2 mL of solvent). The key is to have a visible excess of solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to confirm that the concentration in the supernatant is no longer changing.[4]

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method (Preferred):

      • Develop a suitable HPLC method (e.g., reverse-phase C18 column) to separate and quantify Boc-Dipropylglycine.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Gravimetric Method:

      • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

      • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

      • Dry the residue to a constant weight in a desiccator.

      • The solubility is calculated from the mass of the residue and the volume of the supernatant taken.[3]

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

The following diagram outlines the experimental workflow:

G start Start prep Prepare Supersaturated Slurry (Excess Solute in Solvent) start->prep equil Equilibrate (e.g., 24-48h at constant T) prep->equil separate Separate Phases (Centrifugation) equil->separate sample Sample Supernatant (Known Volume) separate->sample quantify Quantify Solute (HPLC or Gravimetric) sample->quantify calc Calculate Solubility (mg/mL or mol/L) quantify->calc end_node End calc->end_node

Caption: Experimental workflow for determining the solubility of Boc-Dipropylglycine.

Practical Implications and Conclusion

A comprehensive understanding of the solubility of Boc-Dipropylglycine is not merely an academic exercise; it has significant practical ramifications for its successful application:

  • Reaction Solvent Selection: Choosing a solvent in which Boc-Dipropylglycine is highly soluble is crucial for achieving homogeneous reaction conditions, which can lead to faster reaction rates and higher yields in peptide coupling reactions.

  • Purification Strategies: Knowledge of its solubility in various solvents is essential for developing effective purification methods such as crystallization and chromatography. For instance, a solvent in which the compound is highly soluble can be used as the mobile phase in chromatography, while a solvent system in which it has low solubility can be employed for precipitation or crystallization.

  • Formulation Development: In the context of drug development, understanding the solubility of this building block can inform the selection of appropriate formulation strategies for peptide-based active pharmaceutical ingredients (APIs).

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Fauchere, J. L., & Pliska, V. (1983). Hydrophobic parameters pi of amino-acid side-chains from the partitioning of N-acetyl-amino-acid amides. European journal of medicinal chemistry, 18(4), 369-375.
  • Cremer, J., et al. (2010). Solubility of the proteinogenic α-amino acids in water, ethanol, and ethanol–water mixtures. Journal of Chemical & Engineering Data, 55(11), 4960-4966. [Link]

Sources

Introduction to symmetric alpha-disubstituted glycines

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to Symmetric α,α-Disubstituted Glycines

Abstract

Symmetric α,α-disubstituted glycines represent a pivotal class of non-proteinogenic amino acids that have garnered significant interest within the realms of medicinal chemistry, peptide science, and drug development.[1][2] By replacing the two α-hydrogen atoms of glycine with identical substituents, these achiral molecules introduce profound steric and conformational constraints into peptide backbones.[3][4][5] This guide provides a comprehensive technical overview of their synthesis, unique structural properties, and strategic applications. We will delve into established and modern synthetic methodologies, explore the conformational impact on peptide secondary structures, and highlight their role in creating potent and stable therapeutic agents. This document is intended for researchers, chemists, and professionals in drug discovery seeking to leverage the unique attributes of these powerful building blocks.

Part 1: The Strategic Value of Symmetric α,α-Disubstituted Glycines

Glycine, the simplest amino acid, is characterized by its high conformational flexibility due to the lack of a side chain.[6][7] In contrast, α,α-disubstituted amino acids are defined by the replacement of the α-hydrogen with a substituent.[3] Symmetric α,α-disubstituted glycines, where both substituents are identical, are achiral molecules that impose significant local conformational restrictions.[4]

The core advantages driving their adoption in drug development include:

  • Conformational Rigidity: The gem-disubstitution severely restricts the allowable Ramachandran (phi, ψ) angles, forcing peptide backbones into well-defined secondary structures such as helices or turns.[3][8][9] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the quaternary α-carbon shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide-based drugs.[5][10]

  • Modulation of Secondary Structure: The incorporation of these amino acids can stabilize or induce specific secondary structures.[3] For example, α-aminoisobutyric acid (Aib), the simplest member of this class, is a potent helix-inducer, while larger substituents can favor more extended conformations.[3][9]

These properties make symmetric α,α-disubstituted glycines invaluable tools for designing peptidomimetics, enzyme inhibitors, and receptor antagonists with improved pharmacological profiles.[2][4][5]

Part 2: Key Synthetic Strategies

The construction of the sterically hindered quaternary α-carbon is the central challenge in synthesizing these molecules.[2] Several methods have been developed, ranging from classical name reactions to more modern catalytic approaches.

Classical Approaches: Strecker and Bucherer-Bergs Syntheses

Strecker Synthesis: This foundational method involves a one-pot, three-component reaction between a ketone, ammonia (or an ammonium salt), and a cyanide source (e.g., KCN).[11][12][13] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α,α-disubstituted amino acid.[11][14]

  • Causality: The choice of a ketone as the carbonyl starting material is definitional for producing a disubstituted amino acid. The reaction's efficiency stems from the in situ formation of an imine from the ketone and ammonia, which is then readily attacked by the cyanide nucleophile.[11] Acid hydrolysis is a robust method for converting the stable nitrile group into a carboxylic acid.[11][15]

Caption: General workflow of the Strecker Synthesis.

Bucherer-Bergs Reaction: A variation of the Strecker synthesis, this method uses a ketone, ammonium carbonate, and a cyanide source. The reaction yields a hydantoin intermediate, which is then hydrolyzed under basic conditions to give the final amino acid. This method is often preferred for its operational simplicity and the crystalline nature of the hydantoin intermediate, which facilitates purification.

Alkylation of Glycine Equivalents

A powerful and versatile strategy involves the dialkylation of a protected glycine derivative. This approach offers greater control over the introduced substituents.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for the alkylation of glycine Schiff bases (imines).[16] A glycine ester is first condensed with benzophenone to form an imine, which acidifies the α-protons. In a biphasic system (e.g., CH₂Cl₂/aq. NaOH), a phase-transfer catalyst, such as a quaternary ammonium salt, transports the enolate into the organic phase where it reacts with an alkyl halide.[17][18] The process is repeated to achieve dialkylation.

  • Causality: The benzophenone imine serves two critical roles: it protects the amino group and its electron-withdrawing nature activates the α-protons for deprotonation. The phase-transfer catalyst is essential for overcoming the insolubility of the aqueous base and the organic substrate, enabling the reaction to proceed at the interface or in the organic phase.[16]

PTC_Alkylation cluster_system Biphasic System GlycineImine Glycine Schiff Base (Ph₂C=N-CH₂-CO₂R) Monoalkylated Monoalkylated Intermediate GlycineImine->Monoalkylated 1. Base / PTC 2. R'-X Base Aqueous Base (e.g., 50% NaOH) PTC Phase-Transfer Catalyst (Q⁺X⁻) AlkylHalide1 Alkyl Halide (R'-X) AlkylHalide2 Alkyl Halide (R'-X) Dialkylated Dialkylated Imine Monoalkylated->Dialkylated 1. Base / PTC 2. R'-X FinalProduct Symmetric α,α-Disubstituted Glycine Dialkylated->FinalProduct Acid Hydrolysis

Caption: Workflow for Phase-Transfer Catalytic Dialkylation.

Modern and Multicomponent Reactions

Ugi Reaction: This four-component reaction (aldehyde/ketone, amine, isocyanide, and carboxylic acid) can be adapted to produce α,α-disubstituted amino acid derivatives in a single, highly convergent step.[19][20][21] When ammonia is used as the amine component with a ketone, the resulting α-adduct can be processed to yield the target amino acid.[20]

  • Causality: The Ugi reaction's power lies in its convergence, rapidly building molecular complexity. Using ammonia and a ketone as inputs directly generates the α,α-disubstituted backbone in one pot, making it an efficient route for library synthesis.[20][22]

Part 3: Conformational Properties and Structural Impact

The defining characteristic of symmetric α,α-disubstituted glycines is their ability to rigidly control peptide conformation.[3][5]

The steric bulk of the two α-substituents severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This forces the residues into specific regions of the Ramachandran plot, typically those corresponding to helical or extended structures.[9][23]

Amino Acid ResidueTypical SubstituentsPreferred Conformation(s)Impact on Secondary Structure
Aib (α-aminoisobutyric acid)-CH₃, -CH₃Helical (α and 3₁₀)Potent helix inducer
Deg (α,α-diethylglycine)-CH₂CH₃, -CH₂CH₃Fully Extended (C₅)Promotes β-sheet or extended structures
Dpg (α,α-dipropylglycine)-(CH₂)₂CH₃, -(CH₂)₂CH₃Fully Extended (C₅)Strong promoter of extended structures
Dphg (α,α-diphenylglycine)-Ph, -PhFully Extended (C₅)Induces extended conformations[23]
Ac6c (1-aminocyclohexane-1-carboxylic acid)-(CH₂)₅- (cyclic)HelicalHelix promoter, used in peptidomimetics[4]

Data synthesized from sources.[3][4][9][23]

This conformational control is a cornerstone of rational peptide design. By strategically placing these residues, scientists can engineer peptides that adopt a specific three-dimensional shape required for high-affinity binding to a biological target, such as an enzyme's active site or a protein-protein interface.[2][24]

Part 4: Applications in Drug Discovery and Development

The unique properties of symmetric α,α-disubstituted glycines have led to their incorporation into numerous therapeutic candidates.

  • Enzyme Inhibitors: By designing peptides that mimic the transition state of an enzymatic reaction, the conformational rigidity imparted by these amino acids can lock the peptide into an optimal inhibitory conformation. This strategy has been used to develop inhibitors for proteases, kinases, and other enzyme classes.[25]

  • Peptidomimetics: These amino acids are crucial in creating peptidomimetics—small molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[4] For example, the inclusion of Aib in analogs of hormones like enkephalin and angiotensin II leads to more stable and potent compounds.[4]

  • Stabilizing Bioactive Conformations: Many peptides are disordered in solution and only adopt their active conformation upon binding to a receptor. Incorporating α,α-disubstituted glycines can pre-organize the peptide into this bioactive shape, enhancing potency and selectivity.[24][26] The successful drugs Semaglutide and Tirzepatide both contain Aib residues to improve their stability against proteases.[10]

Part 5: Characterization and Analytical Techniques

Confirming the successful synthesis and purity of symmetric α,α-disubstituted glycines and their corresponding peptides requires a suite of analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the parent amino acid, the absence of an α-proton signal and the presence of a quaternary carbon signal (~50-70 ppm) in the ¹³C spectrum are key indicators. In peptides, characteristic chemical shifts and the absence of certain couplings confirm incorporation.[27][28]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition of the synthesized molecule.

  • X-ray Crystallography: Offers definitive proof of the three-dimensional structure and the conformational preferences of these residues within a peptide crystal, providing invaluable data for rational drug design.

Part 6: Detailed Experimental Protocol: Synthesis of α,α-Diethylglycine (Deg) via Strecker Synthesis

This protocol describes a representative procedure for synthesizing a symmetric α,α-disubstituted glycine from a ketone. Self-Validating System: All reagents are common, and progress can be monitored by TLC. The final product is validated by standard NMR and MS techniques.

Materials:

  • 3-Pentanone (diethyl ketone)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.

    • Add 3-pentanone (1.0 equivalent) to the solution.

    • In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimum amount of water. Caution: NaCN is highly toxic. Handle with extreme care.

    • Slowly add the NaCN solution to the ketone/ammonium chloride mixture dropwise over 30 minutes.

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the aminonitrile may be observed as an oily layer.

    • Extract the reaction mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis to the Amino Acid:

    • Add the crude α-aminonitrile to a round-bottom flask containing concentrated HCl (a 6M solution is typically sufficient).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours. The progress of the hydrolysis can be monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, concentrate the solution under reduced pressure to remove excess HCl.

    • Dissolve the resulting solid in a minimum amount of hot water and adjust the pH to the isoelectric point of Deg (approx. pH 6) using a base like ammonium hydroxide.

    • The amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.

    • Dry the white solid under vacuum to yield pure α,α-diethylglycine.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 7: Conclusion and Future Outlook

Symmetric α,α-disubstituted glycines are more than mere curiosities; they are enabling tools that have fundamentally expanded the scope of peptide and protein engineering. Their ability to enforce specific conformations and enhance metabolic stability addresses two of the most significant challenges in peptide-based drug development.[2][5] Future research will likely focus on developing novel, more efficient, and stereoselective synthetic methods to access an even wider array of these structures.[2] As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of these conformationally rigid building blocks will continue to drive the discovery of next-generation therapeutics.

References

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1057-1074. [Link]

  • Aires, A. C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

  • Austin Publishing Group. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. [Link]

  • Belokon, Y. N., et al. (2004). Efficient synthesis of serically constrained smmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. Tetrahedron, 60(9), 1949-1962. [Link]

  • UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. [Link]

  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • ResearchGate. General mechanism of the Strecker amino acid synthesis. [Link]

  • Hata, T., et al. (1976). Synthesis of Naturally Occurring Uridine-Alpha-Amino Acid Derivatives by the Application of Ugi Reaction. Chemistry Letters, 5(6), 601-604. [Link]

  • Khan Academy. Special cases: Histidine, proline, glycine, cysteine. [Link]

  • Toniolo, C., et al. (1986). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. International Journal of Peptide and Protein Research, 28(1), 1-10. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

  • Toniolo, C., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242-252. [Link]

  • ResearchGate. Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. [Link]

  • Tomohara, K., et al. (2024). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. [Link]

  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. [Link]

  • Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. (2022). ChemistrySelect. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). Molecules. [Link]

  • Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation. (2014). Molecular and Cellular Proteomics. [Link]

  • ResearchGate. Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. [Link]

  • Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 892(1-3), 112-117. [Link]

  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • MDPI. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018). Pharmaceuticals. [Link]

  • ResearchGate. Variable temperature NMR characterization of α-glycine. [Link]

  • Organic Chemistry Portal. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. [Link]

  • YouTube. Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). [Link]

  • Reddit. How/why does glycine interrupt secondary structure (alpha helices)? [Link]

  • Tetrahedron Letters. Synthesis of alpha-heterosubstituted glycine derivatives from dihaloethanamides. [Link]

  • ACS Publications. Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. [Link]

  • Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G). [Link]

  • MDPI. Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. [Link]

Sources

Methodological & Application

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Dipropylglycine (Boc-Dpg-OH)

Author: BenchChem Technical Support Team. Date: February 2026


-Dialkyl Amino Acid Coupling

Executive Summary & Challenge Analysis

The incorporation of Boc-Dipropylglycine (Boc-Dpg-OH) into peptide sequences presents a formidable synthetic challenge. Unlike standard amino acids, Dpg possesses a quaternary


-carbon substituted with two propyl groups. These bulky alkyl "wings" create a dense steric cone that shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the amine component.

Standard coupling reagents (EDC, HBTU) often fail to drive this reaction to completion, leading to:

  • Incomplete Coupling (Deletion Sequences): Low yields even after prolonged reaction times.

  • Epimerization of the Anchoring Residue: The slow kinetics of the Dpg coupling allow the preceding amino acid on the resin/chain to undergo oxazolone-mediated racemization.

  • Side Reactions: Guanidinylation of the amine (with uronium salts) becomes competitive when the desired acylation is retarded.

This guide details high-efficiency protocols using Third-Generation Uronium/Aminium Salts (HATU, COMU) and Acid Fluoride Activation (TFFH) , which are the industry standards for overcoming this specific class of steric hindrance.

Mechanistic Insight: The Steric Barrier

To select the right reagent, one must understand the failure mode. In


-dialkyl amino acids, the lack of an 

-proton prevents the formation of an oxazolone on the activated Dpg species (eliminating Dpg racemization risk). However, the primary issue is kinetic accessibility .
Activation Pathways

We utilize reagents that generate highly reactive intermediates to compensate for the steric shield.

  • Pathway A (Active Esters - HATU/COMU): Generates an OAt or Oxyma ester. The neighboring group effect (anchiomeric assistance) of the pyridine ring in HOAt (from HATU) or the electron-withdrawing nature of Oxyma (from COMU) accelerates the aminolysis.

  • Pathway B (Acid Fluorides - TFFH): Converts the carboxylic acid into an acid fluoride (-COF). The fluoride is a small, electron-withdrawing leaving group that minimizes steric clash compared to bulky OBt/OAt esters, often succeeding where active esters fail.

Decision Logic Mechanism

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the specific difficulty of the sequence.

CouplingStrategy Start Start: Couple Boc-Dpg-OH CheckResin Is the Amine on Resin/Solution Sterically Hindered? (e.g., N-Me, Aib) Start->CheckResin Standard Standard Hindrance (Primary Amine) CheckResin->Standard No Extreme Extreme Hindrance (N-Methyl, Aib, or Dpg-Dpg) CheckResin->Extreme Yes Reagent1 Reagent: COMU or HATU Base: DIPEA or Collidine Standard->Reagent1 Monitor Monitor via HPLC/UPLC (Ninhydrin is unreliable) Reagent1->Monitor Reagent2 Reagent: TFFH (Acid Fluoride) Base: DIPEA Extreme->Reagent2 Reagent2->Monitor DoubleCouple Double Couple Required? Monitor->DoubleCouple DoubleCouple->Reagent2 Yes (Switch Method) Success Success: >98% Conversion DoubleCouple->Success No

Figure 1: Decision tree for selecting coupling reagents for Boc-Dpg-OH based on the steric environment of the nucleophile.

Reagent Selection Guide

The following table compares the physical and chemical properties of the recommended reagents for Dpg coupling.

ReagentChemical ClassLeaving GroupReactivity RankRecommended Use Case
COMU Uronium/AminiumOxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)High (Tier 1)First Choice. Safer than HATU (non-explosive), higher solubility in DMF, excellent suppression of racemization.
HATU Uronium/AminiumHOAt (1-Hydroxy-7-azabenzotriazole)High (Tier 1)Gold Standard. Use if COMU fails. The pyridine nitrogen provides catalytic assistance.[1][2] Expensive.
TFFH FormamidiniumFluoride (via in-situ generation)Extreme (Tier 2)Specialist. Generates Acid Fluorides.[3] Use for Dpg-to-Dpg or Dpg-to-N-Me couplings where steric clash is maximal.
PyAOP PhosphoniumHOAtHigh (Tier 1)Alternative to HATU. Preferred if the reaction must be free of guanidinylation side-products (rare with Dpg).

Experimental Protocols

Protocol A: The "Modern Standard" (COMU/HATU)

Best for coupling Boc-Dpg-OH to primary amines (e.g., Ala-Resin, Gly-Resin).

Reagents:

  • Boc-Dpg-OH (3.0 - 4.0 equivalents relative to resin loading)

  • COMU (or HATU) (2.9 - 3.9 equivalents)

  • Base: DIPEA (6.0 - 8.0 equivalents) or 2,4,6-Collidine (for acid-sensitive resins)

  • Solvent: DMF (anhydrous) or NMP (for better swelling of hindered sequences)

Workflow:

  • Pre-activation: Dissolve Boc-Dpg-OH and COMU in the minimum amount of DMF. Add the Base.[1][2][4] Shake for 30-60 seconds .

    • Note: Do not pre-activate for >2 minutes. Reactive esters can hydrolyze or rearrange (guanidinylation) if left too long without the amine.

  • Coupling: Add the pre-activated mixture to the resin-bound free amine.

  • Reaction Conditions:

    • Room Temperature: Shake for 2–4 hours.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W). Caution: Boc groups are generally stable at 75°C, but avoid >85°C to prevent thermal cleavage.

  • Monitoring: Perform a micro-cleavage and analyze via HPLC/MS. The Kaiser (Ninhydrin) test is often false-negative for hindered amines; Chloranil or TNBS tests are better, but HPLC is definitive.

  • Double Coupling: If conversion is <95%, drain solvent and repeat the step with fresh reagents.

Protocol B: The "Acid Fluoride" Method (TFFH)

Best for "Impossible" couplings: Coupling Boc-Dpg-OH to another hindered residue (e.g., Aib, Pro, N-Me-AA).

Reagents:

  • Boc-Dpg-OH (4.0 equivalents)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 equivalents)

  • Base: DIPEA (8.0 equivalents)

  • Solvent: DCM or DMF (DCM is often better for acid fluoride generation, but DMF is needed for peptide solubility).

Workflow:

  • Activation: Dissolve Boc-Dpg-OH and TFFH in dry DMF (or DCM/DMF mix).

  • Base Addition: Add DIPEA. The solution may turn slightly yellow.

  • Coupling: Immediately add the mixture to the resin.

    • Mechanism:[3][5][6][7][8][9] TFFH converts the carboxylate to the acid fluoride in situ.

  • Reaction Conditions:

    • Room Temperature: Shake for 2–12 hours.

    • Microwave: 60°C for 20 minutes. (Acid fluorides are highly reactive; lower temp/longer time is often safer to avoid side reactions).

  • Capping: After the reaction, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in subsequent steps.

Visualizing the Workflow

The following diagram outlines the operational workflow for the synthesis, emphasizing the critical checkpoints.

ProtocolWorkflow Prep 1. Resin Preparation (Swelling in DMF/NMP) Activation 2. Activation (Boc-Dpg-OH + COMU/TFFH + Base) Prep->Activation Coupling 3. Coupling Reaction (RT: 2-4h or MW: 75°C 10min) Activation->Coupling Wash 4. Wash Cycle (DMF x3, DCM x3) Coupling->Wash QC 5. QC Check (Micro-cleavage + LCMS) Wash->QC Decision Complete? QC->Decision Decision->Activation No (Double Couple) NextStep Proceed to Next AA Decision->NextStep Yes (>98%)

Figure 2: Step-by-step workflow for Solid Phase Peptide Synthesis (SPPS) of Boc-Dpg-OH sequences.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Steric shielding prevents attack.Switch from HATU/COMU to TFFH (Protocol B). Increase temperature to 75°C (MW).
Epimerization of Preceding AA Slow coupling allows oxazolone formation on the resin-bound AA.Use COMU with TMP (2,4,6-collidine) instead of DIPEA. Collidine is a weaker base and reduces proton abstraction at the

-carbon.
Precipitation Dpg peptides are hydrophobic and prone to aggregation (beta-sheets).Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling mixture.
Guanidinylation Reaction of amine with Uronium reagent (slow acylation).Switch to PyAOP (Phosphonium salt) or TFFH . Avoid large excess of HATU/COMU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). The 7-Azabenzotriazole (HOAt) and 7-Aza-1-hydroxybenzotriazole (HOAt)-Based Coupling Reagents.[4] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Carpenter, R. L., et al. (1991). TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): A New Reagent for the Preparation of Acid Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society, 113, 9394. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 61(19), 6456–6467. Link

Sources

Designing 3-10 helices using Boc-Dipropylglycine residues

Application Note: Engineering Stable -Helices Using Boc-Dipropylglycine (Boc-Dpg)


Executive Summary

This guide details the methodology for designing and synthesizing peptides constrained into a

Boc-Dipropylglycine (Boc-Dpg)



Thorpe-Ingold effect

Unlike




Mechanistic Principles

The -Helix vs. -Helix

The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">




Feature

-Helix

-Helix
H-Bond Pattern


Residues per Turn 3.03.6
Rise per Residue 2.0 Å (Elongated)1.5 Å (Compact)
Radius 1.9 Å2.3 Å
Torsion Angles (

)


The Role of Dipropylglycine (Dpg)

Dpg is an achiral,





Experimental Protocol: Synthesis of Boc-Dpg Peptides

Challenge: The same steric bulk that stabilizes the helix makes the coupling of Dpg residues notoriously difficult during synthesis. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Solution: Use of high-efficiency coupling reagents (HATU/HOAt) or Acid Fluorides, combined with Boc-chemistry (preferred over Fmoc for difficult sequences to avoid aggregation).

Materials
  • Resin: MBHA (Methylbenzhydrylamine) resin (0.5 mmol/g loading).

  • Amino Acid: Boc-Dpg-OH (and other sequence residues).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Solid Phase Peptide Synthesis (SPPS) Workflow

The following protocol is optimized for "difficult" couplings involving Dpg.

Step 1: Resin Swelling Swell MBHA resin in DCM for 20 min, then wash with DMF (

Step 2: Boc Deprotection

  • Treat with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

  • Wash: DCM (

    
    ), MeOH (
    
    
    ), DCM (
    
    
    ).
  • Neutralize: 10% DIEA in DMF (

    
     min).
    

Step 3: Coupling (The Critical Step)

  • Stoichiometry: Use 4 equivalents of Boc-Dpg-OH relative to resin loading.

  • Activation: Dissolve Boc-Dpg-OH, HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIEA (8 eq).

  • Pre-activation: Allow to react for 1-2 minutes before adding to the resin.

  • Reaction Time: Shake for 2 to 4 hours (standard AA is 30-60 min).

  • Double Coupling: Drain, wash with DMF, and REPEAT the coupling step with fresh reagents. This is mandatory for Dpg-Dpg junctions.

Step 4: Capping Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DCM for 10 min to prevent deletion sequences.

Step 5: Cleavage

  • HF Cleavage: Treat resin with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour.

  • Precipitate with cold diethyl ether.

Synthesis Logic Diagram (DOT)

SynthesisWorkflowStartStart: MBHA ResinDeprotect1. Deprotection(50% TFA/DCM)Start->DeprotectNeutralize2. Neutralization(10% DIEA/DMF)Deprotect->NeutralizeActivate3. Activation(Boc-Dpg-OH + HATU/HOAt)Neutralize->ActivateCouple4. Coupling(2-4 Hours)Activate->CoupleCheckKaiser Test(Blue = Incomplete)Couple->CheckRecoupleDouble Couple(Mandatory for Dpg)Check->RecouplePositive (Blue)Cap5. Capping(Ac2O)Check->CapNegative (Yellow)Recouple->CoupleNextAANext Cycle?Cap->NextAANextAA->DeprotectYesCleaveHF CleavageNextAA->CleaveNo (Finished)

Caption: Optimized Boc-SPPS cycle for sterically hindered Dpg residues, emphasizing the mandatory double-coupling loop.

Characterization & Validation

Verifying the


Circular Dichroism (CD) Fingerprinting

Data should be collected in MeOH or TFE (Trifluoroethanol) at 25°C.

Spectral Feature

-Helix (Dpg-Rich)

-Helix
Random Coil
Minima (

)
~207 nm, ~222 nm208 nm, 222 nm~198 nm
Ratio (

)


N/A
Definition of



Positive Band Weakened/Shifted (<195nm)Strong (~192 nm)Weak/None

Interpretation: The diagnostic hallmark of the

intensity reversal


NMR Validation

If CD suggests a helix, 2D-NMR (NOESY) provides residue-level proof.

  • 
    -Helix:  Strong 
    
    
    and medium
    
    
    .
  • 
    -Helix:  Weak 
    
    
    but strong electrostatic connectivity between
    
    
    and
    
    
    .
Structural Determination Logic (DOT)

CharacterizationTreeSamplePurified PeptideCDCD Spectroscopy(Far UV)Sample->CDRatioCheckCheck Ratio[theta]222 / [theta]207CD->RatioCheckAlphaRatio ~ 1.0(Alpha-Helix)RatioCheck->AlphaHighThreeTenRatio < 0.4(3-10 Helix)RatioCheck->ThreeTenLowNMR2D NOESY NMRThreeTen->NMRValidateNOE_CheckNOE Pattern?NMR->NOE_CheckConfirmedConfirmed3-10 StructureNOE_Check->Confirmedd_alphaN(i, i+3)

Caption: Decision tree for distinguishing 3-10 helices from alpha-helices using CD ratios and NMR connectivity.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)."[1] Biopolymers.[1][2][3][4][5][6][7] This review establishes the foundational mechanism of how

    
    -tetrasubstituted amino acids like Dpg induce helical folding.
    
    
  • Karle, I. L., et al. (1994). "Helical structures in crystals of 5-10 residue peptides containing dipropylglycine and dibutylglycine."[2] Journal of the American Chemical Society.[2][3][6] Provides X-ray crystallographic evidence of Dpg peptides forming

    
    -helices.[8][9]
    
    
  • Toniolo, C., et al. (1996). "Circular dichroism spectrum of a peptide

    
    -helix."[3] Journal of the American Chemical Society.[2][3][6] Defines the critical CD ratio (
    
    
    ) used to distinguish
    
    
    -helices from
    
    
    -helices.[10]
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Discusses the necessity of HATU/HOAt for sterically hindered couplings.

  • Moretto, A., et al. (2008). "First homo-peptides undergoing a reversible ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -helix/
    
    
    -helix transition: critical main-chain length."[7] Biopolymers.[2][3][4][5][6][7] Discusses the length-dependence of helical transitions in tetrasubstituted peptides.

Application Note: Synthesis of Protease-Resistant Antimicrobial Peptides Containing Boc-Dipropylglycine

[1]

Executive Summary

Antimicrobial peptides (AMPs) are a promising class of therapeutics, yet their clinical translation is often hampered by rapid proteolytic degradation in vivo.[1] The incorporation of sterically hindered,

Dipropylglycine (Dpg)1


1

However, the very steric bulk that confers stability makes Dpg notoriously difficult to synthesize. Standard coupling protocols often fail, leading to deletion sequences and low yields.[1] This Application Note provides a field-validated protocol for the synthesis of Boc-Dpg-containing AMPs, specifically addressing the kinetic barriers of coupling to and onto the bulky Dpg residue.

Chemical Rationale & Mechanism[2]

Why Dipropylglycine (Dpg)?

Unlike standard amino acids, Dpg possesses two propyl side chains at the

1


  • Protease Resistance: The bulky propyl groups create a "steric shield" that prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond.

  • Lipophilicity: Dpg significantly increases the hydrophobicity of the peptide, which is often critical for AMPs designed to penetrate bacterial membranes.

The Synthetic Challenge

The synthesis presents two distinct kinetic barriers:

  • Coupling Boc-Dpg-OH: The carboxyl group is hindered, slowing activation and aminolysis.[1]

  • Coupling onto the Dpg Amine: Once Dpg is on the resin, the N-terminus is buried between two propyl chains. This is the critical failure point in most syntheses. Standard HATU/HBTU cycles are often insufficient.

Materials & Equipment

CategoryReagent/EquipmentSpecification/Notes
Resin MBHA Resin0.4–0.6 mmol/g loading.[1] Preferred for C-terminal amides (common in AMPs).[1]
Amino Acids Boc-Dpg-OHHigh purity (>99%).[1]
Coupling Agents HATU, HOAtPreferred over HBTU for hindered couplings.[1]
Activator DIC (Diisopropylcarbodiimide)For symmetrical anhydride generation.[1]
Solvents DMF, DCM, NMPNMP is preferred for hindered couplings due to higher swelling/solubility.[1]
Cleavage Anhydrous HFWarning: Requires specialized Teflon/Kel-F vacuum line.[1]
Equipment Microwave Peptide SynthesizerHighly recommended to overcome activation energy barriers.

Experimental Protocols

Resin Preparation & Standard Cycle (Boc Chemistry)

Note: All steps are performed at room temperature unless microwave irradiation is specified.[1]

  • Swelling: Swell MBHA resin in DCM for 20 min, then DMF for 20 min.

  • Deprotection: Treat with 50% TFA in DCM (2

    
     1 min, then 1 
    
    
    20 min).
  • Wash: DCM (

    
     min), MeOH (
    
    
    min), DCM (
    
    
    min).
  • Neutralization: 10% DIEA in DCM (

    
     min).
    
  • Wash: DCM (

    
     min), DMF (
    
    
    min).
Protocol A: Coupling Boc-Dpg-OH to the Peptide Chain

Use this protocol when adding Dpg to a standard amino acid on the resin.[1]

Rationale: The carboxyl of Dpg is hindered. We use HATU/HOAt for maximum activation speed, or Symmetrical Anhydride if aggregation is observed.[1]

Step-by-Step:

  • Dissolution: Dissolve Boc-Dpg-OH (4 eq) and HATU (3.9 eq) in minimum NMP.

  • Activation: Add HOAt (4 eq) and DIEA (8 eq). Shake for 1 minute.

  • Coupling: Add the mixture to the resin.

    • Microwave Option: Ramp to 75°C over 2 min, hold at 75°C for 10 min (Power: 25W).

    • Room Temp Option: Double couple. 2

      
       2 hours.
      
  • Monitoring: Perform the Kaiser Test . If blue (positive), repeat coupling.[1]

Protocol B: Coupling onto the N-Terminus of Dpg (The Critical Step)

Use this protocol for the amino acid immediately following Dpg. This is the most difficult step.

Rationale: The Dpg amine is extremely unreactive. Standard uronium salts (HBTU) often result in <20% coupling.[1] We utilize PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU with extended microwave energy.[1]

Step-by-Step:

  • Reagents: Use the incoming Boc-Amino Acid (5 eq).

  • Activator: PyBrOP (5 eq) is highly recommended for amines of hindered AAs. Alternatively, use HATU (5 eq) + HOAt (5 eq).[1]

  • Base: DIEA (10 eq).

  • Solvent: NMP (Crucial for high temperature stability).

  • Coupling:

    • Microwave (Mandatory for high yield):[1] 75°C for 20 minutes .

    • Manual: If microwave is unavailable, perform triple coupling (3

      
       3 hours) at 50°C (warm water bath).
      
  • Capping (Essential): After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min. This terminates deletion sequences, making purification easier.[1]

  • QC: The Kaiser test may yield false negatives due to steric bulk. Use the Chloranil Test (sensitive for secondary/hindered amines).

Protocol C: HF Cleavage

Safety Warning: HF is fatal upon contact.[1] Use full PPE and calcium gluconate gel nearby.

  • Preparation: Dry the resin under high vacuum overnight.

  • Scavengers: Add p-cresol (10% v/v) and p-thiocresol (0.5% v/v) to the reaction vessel.

  • Condensation: Condense anhydrous HF (~10 mL per g resin) at -78°C.

  • Reaction: Warm to 0°C and stir for 60 minutes.

  • Evaporation: Remove HF under high vacuum (maintain 0°C to prevent side reactions).

  • Extraction: Wash resin with cold ether (removes scavengers). Extract peptide with 10-50% Acetic Acid in

    
    .[1]
    
  • Lyophilization: Freeze-dry the aqueous extract.

Visualization of Workflows

Synthesis Logic & Decision Tree

The following diagram illustrates the decision logic required when encountering the Dpg residue during the SPPS cycle.

GStartStart CycleCheckPrevIs Resin BoundAA == Dpg?Start->CheckPrevCheckAAIs Next AADipropylglycine (Dpg)?StdCoupleStandard Coupling(HBTU/DIEA, 30 min)CheckAA->StdCoupleNoDpgCoupleProtocol A: Coupling Dpg(HATU/HOAt, Microwave 75°C)CheckAA->DpgCoupleYesQCQC: Chloranil TestStdCouple->QCDpgCouple->QCCheckPrev->CheckAANoDiffCoupleProtocol B: Coupling ONTO Dpg(PyBrOP or HATU, 2x 20min MW)CheckPrev->DiffCoupleYes (Steric Block)DiffCouple->QCQC->DiffCoupleFail (Recouple)CapCapping(Ac2O/Pyridine)QC->CapPassNextNext CycleCap->Next

Figure 1: Decision logic for incorporating sterically hindered Dpg residues into the SPPS workflow.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield after Dpg Incomplete coupling onto Dpg amine.[1]Switch to PyBrOP or Triphosgene activation. Increase microwave temp to 75°C (max).
Deletion Sequences Uncapped amines after difficult coupling.Ensure Acetylation (Capping) is performed after every step involving Dpg.[1]
Complex HPLC Profile Incomplete Boc removal (steric shielding).Extend TFA deprotection time to 2

15 min for the Dpg residue.
Racemization Over-activation at high temp.Dpg is achiral (symmetric), so racemization of Dpg itself is impossible.[1] However, watch the previous AA (e.g., Cys, His) if using high heat.[1]

References

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine.[1][2] Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research.[3] Link

  • Yamashita, H., et al. (2016). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery.[1] ChemBioChem. Link

  • Wadhwani, P., et al. (2011). Antimicrobial and cell-penetrating properties of proteolytically stable amphipathic α,α-disubstituted amino acid-containing peptides.[1] Journal of Peptide Science.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide.[1] Marcel Dekker. (Standard text for Boc/HF protocols).

Application Note: Microwave-Assisted Coupling of Boc-Dipropylglycine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Overcoming the Challenge of Steric Hindrance

The incorporation of sterically hindered amino acids, particularly α,α-disubstituted residues like Boc-Dipropylglycine, into peptide sequences represents a significant synthetic challenge. The bulky propyl groups flanking the α-carbon physically obstruct the formation of the peptide bond, leading to slow reaction kinetics, incomplete couplings, and the accumulation of deletion sequences when using conventional, room-temperature synthesis protocols.[1][2][3] This application note provides a comprehensive guide and detailed protocols for leveraging microwave-assisted peptide synthesis (MAPS) to effectively overcome this steric barrier. By employing controlled microwave energy, researchers can significantly accelerate coupling reactions, enhance efficiency, and produce high-purity peptides containing these challenging residues.[4][5][6]

The Principle: How Microwave Energy Drives Difficult Couplings

Conventional peptide synthesis relies on conductive heating, where heat is transferred slowly from an external source into the reaction vessel.[6][7] In contrast, microwave-assisted synthesis utilizes dielectric heating.[6] The process works as follows:

  • Direct Energy Transfer: Microwave radiation directly interacts with polar molecules within the reaction mixture, primarily the solvent (e.g., DMF, NMP) and ionic reagents.[3][6]

  • Rapid, Uniform Heating: This interaction forces the polar molecules to rapidly oscillate, generating heat quickly and uniformly throughout the entire sample volume.[4][7] This eliminates the temperature gradients common in conventional heating and avoids localized overheating at the vessel walls.

  • Overcoming Activation Energy: The rapid increase in temperature provides the necessary energy to overcome the high activation barrier associated with coupling sterically demanding amino acids like Boc-Dipropylglycine.[1] This results in dramatically accelerated reaction rates, reducing coupling times from hours to mere minutes.[5]

The primary advantage of microwave heating is its precise and rapid temperature control, which not only speeds up the desired reaction but also minimizes the time spent at elevated temperatures, thereby reducing the risk of side reactions such as racemization.[5][6]

cluster_Conventional Conventional Heating (Slow) cluster_Microwave Microwave-Assisted Heating (Rapid) C1 External Heat Source C2 Slow Conduction/ Convection C1->C2 C3 Non-Uniform Heating (Hot Spots) C2->C3 C4 Low Coupling Efficiency for Hindered AAs C3->C4 M1 Microwave Energy (2.45 GHz) M2 Direct Interaction with Polar Molecules (e.g., DMF) M1->M2 M3 Rapid, Uniform Volumetric Heating M2->M3 M4 High Coupling Efficiency for Hindered AAs M3->M4

Caption: Comparison of conventional vs. microwave heating mechanisms.

Foundational Choices: Reagents and Conditions

Success in coupling Boc-Dipropylglycine hinges on selecting the appropriate reagents and optimizing reaction parameters.

The Critical Role of the Coupling Reagent

Standard carbodiimide reagents such as DCC or EDC are often ineffective for driving the acylation of sterically hindered amines to completion.[8] More potent onium salt-based reagents are required. These reagents convert the carboxylic acid of Boc-Dipropylglycine into a highly reactive ester intermediate capable of overcoming the steric shield.

Reagent ClassExamplesActivating SpeciesKey Advantages
Uronium/Aminium Salts HATU, HCTU, COMU OAt, O-6-ClBt, Oxyma EstersHighly reactive, fast kinetics, very effective for hindered couplings. COMU offers enhanced safety (non-explosive) and solubility.[8][9]
Phosphonium Salts PyBOP, PyAOP OBt, OAt EstersVery effective, known for minimizing racemization. Useful in cases where guanidinylation from uronium salts is a concern.[8]

Recommendation: For most applications involving Boc-Dipropylglycine, HATU or COMU are the recommended starting points due to their superior reactivity and proven success with hindered amino acids.[9]

Solvent Selection for Optimal Energy Absorption

The choice of solvent is critical for efficient microwave heating. Polar aprotic solvents with a high loss tangent are ideal.

  • N,N-Dimethylformamide (DMF): Excellent microwave absorber, standard for SPPS.

  • N-Methyl-2-pyrrolidone (NMP): Higher boiling point and even better microwave absorption than DMF, making it suitable for higher temperature reactions.[6]

Detailed Protocol: Microwave-Assisted Solid-Phase Coupling

This protocol outlines the coupling of Boc-Dipropylglycine onto a resin-bound peptide using an automated microwave peptide synthesizer.

Materials and Equipment
  • Reagents: Boc-Dipropylglycine, Rink Amide or Wang resin, Coupling Reagent (HATU or COMU), Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Piperidine (for Fmoc chemistry comparison, if needed).

  • Equipment: Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™), reaction vessels, vacuum filtration apparatus.

Experimental Workflow

A 1. Resin Swelling (DMF/DCM) B 2. N-Terminal Deprotection (e.g., 50% TFA in DCM for Boc) A->B C 3. Neutralization (e.g., 10% DIEA in DMF) B->C D 4. Pre-activation (Boc-Dipropylglycine + HATU + DIEA) C->D E 5. Coupling Step (Add activated AA to resin) D->E F Microwave Irradiation (e.g., 75°C, 5-10 min) E->F G 6. Post-Coupling Wash (DMF) F->G H 7. Kaiser Test (Check for free amines) G->H I Incomplete? (Test is Positive) H->I YES J Complete? (Test is Negative) H->J NO I->E Recouple K Proceed to Next Cycle or Final Cleavage J->K

Caption: Step-by-step workflow for microwave-assisted coupling.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Boc-Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and repeat for 5-20 minutes. Wash the resin thoroughly with DCM followed by DMF.[10][11]

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes, and repeat. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis:

    • Boc-Dipropylglycine (5 eq, 0.5 mmol)

    • HATU or COMU (5 eq, 0.5 mmol)

    • Dissolve in DMF (~2 mL).

    • Add DIEA (10 eq, 1.0 mmol) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected and neutralized resin.

  • Microwave Irradiation: Apply microwave power to rapidly heat the reaction to the set temperature and hold for the specified time.

    • Recommended Starting Parameters:

      • Temperature: 75 °C

      • Time: 5 - 10 minutes

      • Power: Dynamic power delivery to maintain the set temperature.

  • Post-Coupling Wash: After irradiation, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Completion: Perform a qualitative Kaiser test.[12] A negative result (beads remain yellow/colorless) indicates a complete coupling. A positive result (blue/purple beads) signifies free amines and an incomplete reaction, requiring a second coupling (recouple).

Data, Optimization, and Troubleshooting

Recommended Microwave Parameters
ParameterStandard CouplingDifficult/Hindered Coupling Rationale
Temperature 75 °C75 - 90 °C Higher temperatures provide more energy to overcome steric hindrance.[6]
Time 5 min5 - 20 min Prolonged reaction times may be necessary for particularly challenging sequences.[6]
Equivalents (AA/Coupling Reagent) 5 eq5 - 10 eq A higher concentration of the activated species can improve reaction kinetics.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time/temperature. 2. Inefficient activation. 3. Peptide aggregation on resin.1. Recouple: Immediately perform a second coupling. 2. Optimize: Increase temperature to 90°C and/or extend time to 20 minutes for the recoupling step. 3. Use a different high-efficiency solvent like NMP.
Racemization 1. Excessive temperature or time. 2. Excessive base (DIEA).1. Although rare for α,α-disubstituted AAs, reduce temperature if it becomes a concern for adjacent residues. 2. Ensure DIEA equivalents are not excessively high (2 eq relative to the amino acid is standard for activation).

Conclusion and Expert Recommendations

The microwave-assisted coupling of Boc-Dipropylglycine is a highly effective strategy that transforms a traditionally difficult synthesis into a rapid and efficient process. The uniform, direct heating provided by microwave energy is uniquely suited to driving sterically hindered reactions to completion, significantly improving the purity and yield of the final peptide product.[1][2] For researchers working with non-natural, bulky amino acids, adopting a MAPS workflow is not merely an optimization but a critical enabling technology. Success relies on the synergistic selection of a high-potency onium salt coupling reagent, an appropriate polar solvent, and the fine-tuning of microwave irradiation parameters to conquer the synthetic challenges posed by steric hindrance.

References

  • Vertex AI Search. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Collins, J. M. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (n.d.). Choosing the right coupling reagent for hindered amino acids.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Pedersen, S. L., et al. (n.d.). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Morimoto, J., & Kodadek, T. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
  • Unknown Author. (2011). Microwave Assisted Peptide Synthesis. Semantic Scholar.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Collins, J. M. (2013). Microwave-assisted peptide synthesis. Google Patents.
  • Biotage. (2023). Microwave heating - a route to better quality crude peptides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Pennington, M. W. (2025). Procedures to Improve Difficult Couplings. ResearchGate.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Difficult Sequences Containing Boc-Dpg

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid-Phase Peptide Synthesis (SPPS) for sequences containing


-Dipropylglycine (Dpg).
Ticket ID:  DPG-OPT-2024
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

The Core Challenge: Steric Blockade

User Query: Why is the coupling yield for Boc-Dpg consistently below 20% using my standard DIC/HOBt protocol?

Technical Analysis: Boc-Dpg (Dipropylglycine) is an


-disubstituted amino acid. Structurally, it resembles Aib (Aminoisobutyric acid) but possesses two bulky propyl chains instead of methyl groups. These chains create a massive steric "umbrella" over both the 

-amino and

-carboxyl groups.
  • The Kinetic Trap: Standard carbodiimide activation (DIC/DCC) is too slow. The activated intermediate often cyclizes into a stable oxazolone (specifically 2-alkoxy-4,4-dipropyloxazolin-5(4H)-one) before the amine can attack. Unlike standard amino acids where the oxazolone is a reactive intermediate, the Dpg-oxazolone is sterically shielded and chemically inert to nucleophilic attack, effectively "dead-ending" your synthesis.

  • The Aggregation Factor: The hydrophobic propyl wings promote strong hydrophobic collapse within the resin matrix, further reducing accessibility.

Module 1: The "Turbo-Coupling" Protocol

User Query: What reagents can overcome the Dpg steric barrier?

To bypass the stable oxazolone trap, you must use reagents that generate super-active esters (OAt) or acid fluorides.

Recommended Reagents Comparison
Reagent ClassReagentEfficacy for DpgRisk ProfileRecommendation
Carbodiimide DIC/HOBtLow Stable oxazolone formation; deletion sequences.[1]AVOID
Uronium HATU High Risk of Guanidinylation (capping N-term) if reaction >2 hrs.Primary Choice
Phosphonium PyAOP Very High No Guanidinylation; expensive.Best for "Coupling TO Dpg"
Acid Fluoride TFFH Extreme Hydrolysis sensitive; requires dry solvents.Nuclear Option
The "Turbo" Workflow (Boc Chemistry Specific)

Note: In Boc chemistry, the neutralization step is the most common point of failure for hindered residues.

  • TFA Cleavage: Standard 50% TFA/DCM.

  • Advanced Neutralization (Critical):

    • Do not just wash with DIEA.

    • Flow wash: 5% DIEA in DCM for 1 min.

    • Soak: 5% DIEA in NMP (N-Methyl-2-pyrrolidone) for 5 mins. Reason: NMP swells the resin better than DCM, ensuring buried protonated amines are neutralized.

  • Activation (Pre-activation is key):

    • Dissolve Boc-Dpg-OH (3-5 eq) and HATU (3-4.9 eq) in NMP.

    • Add HOAt (3-5 eq) – Essential additive to boost kinetics.

    • Add TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Reason: Collidine is a weaker base that minimizes racemization of the previous residue and prevents premature Fmoc removal (if using hybrid strategies), though less critical in pure Boc, it stabilizes the active ester.

    • Pre-activate for exactly 2 minutes.

  • Coupling:

    • Add mixture to resin.[][3][4]

    • Microwave: 75°C for 10 mins (Power: 25W). ORRoom Temp: 2 hours.

  • Recouple: Drain and repeat with fresh reagents.

Module 2: Solvation & Aggregation

User Query: My resin volume decreased, and the coupling failed even with HATU. Why?

This is a symptom of hydrophobic collapse . The propyl chains of Dpg interact with the polystyrene matrix, squeezing out the solvent.

The "Magic Mixture" Strategy

Replace standard DMF/DCM with high-swelling, chaotropic solvent systems during the Dpg coupling steps.

  • Solvent A (The Sweller): 100% NMP (Better swelling than DMF for polystyrene).

  • Solvent B (The Structure Breaker): 2M Ethylene Carbonate in NMP.

  • Solvent C (The Chaotrope): 0.4M KSCN (Potassium Thiocyanate) in DMF.

Recommendation: Use NMP as the primary solvent. If coupling fails, switch to Solvent C for the coupling reaction. The chaotropic salts disrupt the hydrogen bonding network and hydrophobic interactions shielding the amine.

Module 3: Troubleshooting "Coupling TO Dpg"

User Query: I got Dpg on the resin, but the NEXT amino acid won't couple. Mass spec shows Dpg-deletion.

Coupling onto the N-terminus of an anchored Dpg is often harder than coupling Dpg itself. The amine is buried between the two propyl wings.

The Solution: PyAOP + Microwave

  • Switch Reagent: Use PyAOP (Phosphonium salt).[5][6][7]

    • Why? Uronium salts like HATU can react with the slow-reacting N-terminal amine to form a Guanidino-derivative (a permanent termination). PyAOP does not have this side reaction, allowing you to run the reaction for longer times (4-12 hours) without capping the chain.

  • Temperature: This step requires energy. Heat to 75°C (Microwave) or 60°C (Conventional).

  • Monitoring: The Kaiser test (Ninhydrin) is often a False Negative on Dpg amines due to steric blocking.

    • Use:Chloranil Test (Acetaldehyde/Chloranil) – more sensitive for secondary/hindered amines.

Decision Logic Visualization

DpgTroubleshooting Start Start: Boc-Dpg Coupling Standard Attempt Standard Coupling (DIC/HOBt) Start->Standard CheckYield Check Yield (Micro-cleavage/HPLC) Standard->CheckYield FailStandard Yield < 50% (Stable Oxazolone formed) CheckYield->FailStandard No Success Proceed to Next AA CheckYield->Success Yes SwitchHATU Switch to HATU/HOAt Solvent: NMP FailStandard->SwitchHATU CheckYield2 Yield > 90%? SwitchHATU->CheckYield2 CheckYield2->Success Yes FailHATU Yield Still Low (Aggregation/Sterics) CheckYield2->FailHATU No NextAACouple Coupling NEXT AA onto Dpg Success->NextAACouple Advanced 1. Double Couple 2. Add Chaotropes (KSCN) 3. Microwave (75°C) FailHATU->Advanced Advanced->CheckYield2 GuanidineRisk Risk: HATU causes Guanidinylation on slow amine NextAACouple->GuanidineRisk SwitchPyAOP Use PyAOP/HOAt (No Guanidinylation) GuanidineRisk->SwitchPyAOP Recommended Fix

Caption: Decision tree for optimizing Boc-Dpg incorporation. Note the critical switch to PyAOP for the subsequent residue to prevent N-terminal capping.

References

  • Albericio, F., et al. (1997).[7] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[7] Tetrahedron Letters.[7] (Context: Superiority of PyAOP for hindered amines).

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research. (Context: Identification of the stable oxazolone side-reaction).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Context: Comprehensive review of HATU/COMU/PyAOP mechanisms).

  • Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Context: Use of chaotropic salts and magic mixtures).

  • BenchChem Technical Support. Choosing the Right Coupling Reagent for Hindered Amino Acids. (Context: General protocols for

    
    -disubstituted amino acids).
    

Sources

Technical Support Center: Purification of Hydrophobic Boc-Dipropylglycine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides incorporating Boc-Dipropylglycine (Boc-Dpg). The unique properties of Dpg—a Cα-tetrasubstituted, highly hydrophobic amino acid—present significant, yet surmountable, challenges during downstream processing. Its steric bulk and propensity to induce stable secondary structures often lead to aggregation and poor solubility, complicating standard purification protocols.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. We will explore the root causes of common purification issues and offer practical, step-by-step solutions to achieve high-purity Boc-Dpg peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with Boc-Dpg peptides.

Q1: What makes Boc-Dipropylglycine peptides so difficult to purify?

A1: The purification challenges stem from a combination of factors inherent to the Dipropylglycine residue:

  • Extreme Hydrophobicity: The two propyl groups on the α-carbon make Dpg one of the most hydrophobic amino acid residues. This leads to strong, often irreversible, interactions with reversed-phase (RP) chromatography media and poor solubility in aqueous mobile phases.

  • Steric Hindrance: The bulky nature of Dpg residues sterically hinders peptide chain flexibility. While this can be beneficial for creating specific secondary structures, it also promotes intermolecular aggregation through the formation of stable β-sheets or coiled-coils, leading to precipitation and low recovery.[1]

  • Aggregation Tendency: Hydrophobic peptides, in general, are prone to self-assembly. The rigid structures induced by Dpg can further exacerbate this, causing the peptide to aggregate both in solution and on the chromatography column, resulting in poor peak shape and yield loss.[2]

Q2: My Boc-Dpg peptide won't dissolve in standard HPLC solvents like water/acetonitrile. What should I do?

A2: This is a very common issue. Standard solvents are often insufficient to solubilize highly aggregated or hydrophobic peptides. Before attempting purification, it is crucial to perform solubility trials with small aliquots of your crude peptide.

Recommended Initial Screening Solvents:

  • Strong Organic Solvents: Test solubility in pure Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP). These are excellent solvents for breaking up aggregates but must be used judiciously during HPLC injection.[3][4][5]

  • Organic Acids: Neat formic acid or acetic acid can sometimes be effective.

  • Solvent Blends: Mixtures of acetonitrile with other organic modifiers like isopropanol (IPA) or n-propanol can enhance solubility.[4][6]

A systematic approach to dissolution is recommended: first, add the pure organic solvent to wet the peptide, followed by any acid modifiers, and finally, the aqueous component.[6]

Q3: Why do I see very broad, tailing peaks, or no peak at all during RP-HPLC?

A3: These are classic symptoms of on-column aggregation or excessively strong hydrophobic interaction with the stationary phase.

  • No Peak/Low Recovery: The peptide may be precipitating at the column head upon injection or binding irreversibly to the C18 stationary phase. This is common when a peptide dissolved in a strong organic solvent like DMSO is injected into a highly aqueous mobile phase.[7]

  • Broad, Tailing Peaks: This indicates slow mass transfer kinetics, often due to the peptide partially aggregating or undergoing conformational changes on the column surface. The interaction with the stationary phase is not a simple equilibrium, leading to poor peak shape.[5] Increasing the column temperature (e.g., to 40-60 °C) can often improve peak shape by enhancing solubility and reducing mobile phase viscosity.

Q4: Does the Boc protecting group on the Dpg residue cause any specific issues?

A4: The Boc group itself is highly hydrophobic and contributes to the overall nonpolar character of the peptide. During the final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA) or Hydrofluoric Acid (HF), the Boc groups are removed. However, if you are purifying a protected peptide fragment, the Boc group will significantly increase its hydrophobicity and retention time in RP-HPLC. For the final cleavage step in Boc-SPPS, standard protocols are generally effective. However, due to the steric hindrance of Dpg, ensuring complete removal of all protecting groups is critical and may require optimized cleavage cocktails or extended reaction times.[8][9]

Part 2: Troubleshooting Guides & Protocols

This section provides structured troubleshooting workflows and detailed experimental protocols to address specific purification challenges.

Troubleshooting Decision Tree for Purification Failure

This diagram outlines a logical progression for diagnosing and solving common purification problems.

Troubleshooting_Boc_Dpg_Peptides Troubleshooting Workflow for Boc-Dpg Peptide Purification start Start: Purification Failure (Low Yield, Poor Purity, No Peak) check_solubility Step 1: Assess Solubility Is the crude peptide fully dissolved before injection? start->check_solubility solubility_protocol Action: Perform Solubility Trials (DMSO, HFIP, IPA, n-Propanol, Formic Acid) check_solubility->solubility_protocol No check_hplc_conditions Step 2: Evaluate HPLC Conditions Are standard ACN/H2O/TFA conditions being used? check_solubility->check_hplc_conditions Yes solubility_protocol->check_hplc_conditions optimize_hplc Action: Modify RP-HPLC Method (See Protocol 2.2) check_hplc_conditions->optimize_hplc Yes check_recovery Step 3: Investigate Recovery Is there evidence of on-column loss (e.g., ghost peaks in blank runs)? check_hplc_conditions->check_recovery No (Already Optimized) success Success: Purified Peptide optimize_hplc->success strong_wash Action: Implement Stronger Washes (e.g., IPA or n-Propanol post-gradient) check_recovery->strong_wash Yes alternative_chrom Step 4: Consider Alternative Chromatography Has optimized RP-HPLC failed? check_recovery->alternative_chrom No strong_wash->alternative_chrom alt_methods Action: Explore Alternative Methods (HIC, CPC, Precipitation) (See Protocols 2.3 & 2.4) alternative_chrom->alt_methods Yes alternative_chrom->success No alt_methods->success

Caption: A decision tree for troubleshooting Boc-Dpg peptide purification.

Protocol 2.1: Systematic Solubility Assessment

Objective: To identify a suitable solvent for dissolving the crude Boc-Dpg peptide prior to purification.

Methodology:

  • Aliquot ~1 mg of your crude lyophilized peptide into several small glass vials.

  • To each vial, add 50 µL of one of the test solvents listed in Table 1.

  • Vortex each vial for 2 minutes and visually inspect for dissolution.

  • If the peptide is insoluble, gently warm the vial to 30-40°C and vortex again.

  • If still insoluble, add another 50 µL of solvent and repeat.

  • For promising solvents, test the stability of the solution by adding small increments of the initial aqueous mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to ensure the peptide does not precipitate upon dilution.

Table 1: Recommended Solvents for Solubility Screening

Solvent SystemCompositionRationale & Key Considerations
Standard 50% Acetonitrile / 50% Water (+0.1% TFA)Standard starting point; often fails for Dpg peptides.
Strong Organic 100% DMSO or 100% DMFExcellent for breaking aggregates. Injection volume must be minimal (<50 µL) to avoid on-column precipitation.[3][5]
Fluorinated Alcohol 100% HFIPHighly effective at solubilizing aggregated peptides. Must be removed post-purification. Can cause precipitation if injected directly into aqueous mobile phase.[4][10]
Alcohol Blends 50% n-Propanol / 50% ACN (+0.1% TFA)n-Propanol is a stronger organic modifier than ACN and can improve solubility and recovery.[4][6]
Acidic Organic 70% Acetonitrile / 30% Formic AcidThe high concentration of acid can aid in solubilization.
Protocol 2.2: Optimized Reversed-Phase HPLC for Hydrophobic Peptides

Objective: To purify the Boc-Dpg peptide using a modified RP-HPLC method that enhances solubility and improves peak shape.

Experimental Workflow Diagram:

HPLC_Workflow start Start: Solubilized Crude Peptide analytical_run 1. Analytical Scale Run (Fast Gradient Scouting) start->analytical_run evaluate 2. Evaluate Chromatogram (Peak Shape, Retention) analytical_run->evaluate optimize 3. Optimize Gradient & Mobile Phase (Shallow Gradient, Add n-Propanol) evaluate->optimize Poor Resolution scale_up 4. Scale to Preparative Column evaluate->scale_up Good Separation optimize->scale_up purify 5. Preparative Purification Run scale_up->purify analyze 6. Analyze Fractions (Analytical HPLC, MS) purify->analyze pool_lyo 7. Pool Pure Fractions & Lyophilize analyze->pool_lyo finish End: Pure Peptide pool_lyo->finish

Caption: Workflow for developing an optimized RP-HPLC purification method.

Methodology:

  • Column Selection:

    • Stationary Phase: C8 or C4 columns are often preferable to C18 as they are less hydrophobic and can reduce irreversible binding. A phenyl-hexyl phase can offer alternative selectivity.[5][11]

    • Pore Size: Use a wide-pore column (300 Å) to better accommodate potentially folded or aggregated peptide structures.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in a mixture of Acetonitrile and n-Propanol (e.g., 80:20 or 50:50 ACN:n-Propanol). The addition of n-propanol is critical for eluting highly hydrophobic species.[4][6]

  • Sample Preparation & Injection:

    • Dissolve the peptide in the minimal amount of the strongest appropriate solvent identified in Protocol 2.1 (e.g., DMSO, HFIP).

    • If possible, dilute slightly with Mobile Phase B before injection.

    • Inject the smallest volume possible to achieve the desired loading.

  • Chromatographic Conditions:

    • Flow Rate: Use standard flow rates for the column diameter.

    • Temperature: Set the column oven to 40-60°C to improve solubility and reduce peak broadening.

    • Gradient:

      • Start with a shallow gradient (e.g., 0.5% B/minute) around the expected elution point, which can be determined from a fast scouting run.

      • Hold at a high percentage of Mobile Phase B at the end of the run to wash the column thoroughly. Always run a blank injection afterwards to check for carryover ("ghost peaks").[6]

Table 2: Example RP-HPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase B (80:20 ACN:n-Propanol)Comments
07030Column Equilibration
57030Sample Injection
653070Shallow Elution Gradient (0.67% B/min)
70595Column Wash
75595Hold for Wash
767030Re-equilibration
Protocol 2.3: Purification by Precipitation

Objective: To purify highly insoluble peptides that fail all chromatographic methods. This method leverages the peptide's poor solubility to separate it from more soluble synthesis impurities.

Methodology:

  • After cleavage and removal of the resin, reduce the volume of the TFA solution under a gentle stream of nitrogen or low vacuum.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a large volume (e.g., 50 mL) of ice-cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

  • Dry the final peptide product under high vacuum.

  • Assess purity via analytical HPLC (using an appropriate solubilizing solvent like HFIP for the sample) and Mass Spectrometry.

Note: This method provides a bulk purification and may not separate deletion or truncated sequences effectively. It is best for cases where the synthesis was very efficient and the primary impurities are non-peptidic.

Protocol 2.4: Alternative Chromatography - Centrifugal Partition Chromatography (CPC)

Objective: To purify protected, highly hydrophobic Boc-Dpg peptides using a liquid-liquid separation technique that avoids solid stationary phases.[12]

Causality: CPC is a preparative liquid-liquid chromatography technique that avoids irreversible adsorption issues because it lacks a solid support.[2][12] It is particularly well-suited for very hydrophobic molecules that are difficult to elute from RP-HPLC columns. The separation is based on the partitioning of the peptide between two immiscible liquid phases.

Methodology:

  • Solvent System Selection: The key to CPC is selecting a biphasic solvent system where the target peptide has a suitable partition coefficient (KD). This requires screening various solvent systems (e.g., Heptane/Ethyl Acetate/Methanol/Water systems, known as "Arizona" systems).

  • Sample Preparation: Dissolve the crude peptide in a mixture of both the upper and lower phases of the selected solvent system.

  • Operation:

    • The CPC instrument is filled with the liquid stationary phase.

    • The rotor is spun at high speed to retain the stationary phase.

    • The mobile phase is pumped through, and once hydrodynamic equilibrium is reached, the sample is injected.

    • Fractions are collected and analyzed by analytical HPLC and MS.

Note: CPC requires specialized equipment and expertise in solvent system selection. It is a powerful alternative when traditional methods are exhausted.

References

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405. [Link]

  • Uesugi, M., et al. (2018). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Biological and Pharmaceutical Bulletin, 41(5), 755-761. [Link]

  • Frid, K., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Peptide Science, 17(5), 384-389. [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo-Oligomers of Dipropylglycine. International Journal of Peptide and Protein Research, 21(4), 406-418. [Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Isabella, B. S., & Toniolo, C. (1993). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biopolymers, 33(7), 1037-1051. [Link]

  • Waters Corporation. (n.d.). Automated Optimization of LC/MS Peptide Mapping Methods. [Link]

  • YMC. (n.d.). Strategic peptide purification. [Link]

  • Waters Corporation. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. [Link]

  • Reddit. (2025). Peptide completely insoluble for HPLC purification. [Link]

  • protocols.io. (2016). HPLC Purification of Peptides. [Link]

  • ResearchGate. (2017). A plausible mechanistic pathway for Boc cleavage. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Mant, C. T., et al. (2009). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1216(18), 3849-3856. [Link]

  • Li, M., et al. (2012). Protein folding liquid chromatography and its recent developments. Journal of Chromatography A, 1270, 149-155. [Link]

  • ResearchGate. (2017). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. [Link]

  • Renault, J. H., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. Journal of Chromatography A, 1345, 96-105. [Link]

  • ResearchGate. (2025). An α-Helically Folded α-Aminoisobutyric Acid (Aib) Oligomer That Assembles into a Metal-Peptide Superhelical Nanotube. [Link]

  • Reddit. (2025). Peptide completely insoluble for HPLC purification. [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Barany, G., et al. (1997). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. Journal of Organic Chemistry, 62(26), 9234-9240. [Link]

  • RSC Publishing. (2015). Important roles of hydrophobic interactions in folding and charge interactions in misfolding of α-helix bundle protein. [Link]

  • Clerici, F., et al. (2020). Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs. RSC Advances, 10(16), 9494-9502. [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. [Link]

  • ResearchGate. (2019). Boc deprotection conditions tested. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Validation of Boc-Dipropylglycine Peptides: A Multi-Technique Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, Boc-Dipropylglycine (Boc-Dpg) stands out for its ability to induce specific secondary structures due to the steric hindrance imposed by its gem-dipropyl groups. However, the very structural constraints that make Dpg-containing peptides so promising also necessitate a rigorous and multi-faceted approach to their structural validation. A high-resolution crystal structure provides an invaluable atomic-level snapshot, but its biological relevance must be corroborated by solution-state analyses and computational modeling.

This guide provides an in-depth comparison of the key experimental and computational techniques for the comprehensive structural validation of Boc-Dpg peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive experience in the field.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

X-ray crystallography remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in a molecule, providing a high-resolution view of the peptide's solid-state conformation.[1][2][3] This technique is indispensable for visualizing the specific bond angles, torsion angles, and intramolecular interactions that define the structure of a Boc-Dpg peptide.

The Crystallographic Workflow: A Self-Validating System

The process of obtaining a crystal structure is a linear progression of steps, each with its own set of quality control checkpoints to ensure the final model is a faithful representation of the molecule.

X-ray Crystallography Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation Synth Boc-Dpg Peptide Synthesis Purify HPLC Purification Synth->Purify Crude Product Screen Crystallization Screening Purify->Screen >95% Purity Optimize Optimization of Conditions Screen->Optimize Initial Hits Data X-ray Diffraction Data Collection Optimize->Data Single Crystal Process Data Processing & Scaling Data->Process Diffraction Pattern Solve Structure Solution (Phasing) Process->Solve Processed Data Refine Model Building & Refinement Solve->Refine Electron Density Map Validate Structure Validation Refine->Validate Refined Model Final Final Validated Structure Validate->Final Deposited Structure (PDB)

Figure 1: The workflow for X-ray crystallographic structure determination.
Experimental Protocol: Single Crystal X-ray Diffraction of a Boc-Dpg Peptide
  • Peptide Synthesis and Purification:

    • Synthesize the Boc-Dpg containing peptide using solid-phase peptide synthesis (SPPS) with a Boc protection strategy.[4][5][6] Note that coupling of the sterically hindered Dpg residue may require extended coupling times or more potent coupling reagents.[7][8]

    • Purify the synthesized peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Crystallization:

    • Perform initial crystallization screening using commercially available kits that cover a wide range of precipitants, buffers, and salts.[2] The hanging drop or sitting drop vapor diffusion method is commonly employed.

    • Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, peptide, and additives, as well as pH and temperature. The challenge of growing sufficiently large and well-ordered single crystals is often a significant bottleneck.[9][10]

  • Data Collection and Processing:

    • Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a modern in-house X-ray diffractometer.

    • Process the raw diffraction images to integrate the reflection intensities and scale the data.[2]

  • Structure Solution, Refinement, and Validation:

    • Solve the phase problem using direct methods, molecular replacement (if a homologous structure is available), or anomalous scattering techniques.[3]

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed structure factors.

    • Validate the final model using metrics such as R-factor and R-free, which measure the agreement between the model and the data. A Ramachandran plot is used to assess the stereochemical quality of the peptide backbone.[1]

Conformational Propensities of Dpg Residues

Crystal structures of peptides containing Dpg have revealed a strong preference for specific secondary structures. For instance, Dpg residues are often found at the corner positions of β-turns or within α-helical conformations.[11]

Peptide SequenceDpg PositionObserved ConformationKey Torsion Angles (Φ, Ψ) for DpgReference
Boc-Gly-Dpg-Gly-Leu-OMe2Type I' β-turnHelical region[11]
Boc-Val-Ala-Leu-Dpg-Val-Ala-Leu-Val-Ala-Leu-Dpg-Val-Ala-Leu-OMe4, 11α-helixHelical region[11]

Table 1: Representative crystallographic data for Boc-Dpg containing peptides.

Orthogonal Validation: Corroborating the Crystal Structure in Solution

While X-ray crystallography provides an unparalleled high-resolution structure, it is a solid-state technique. To ensure the biological relevance of the crystal structure, it is crucial to investigate the peptide's conformation in solution using orthogonal methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[1][12] For a Boc-Dpg peptide, NMR can confirm if the solid-state conformation is maintained in a solution environment.[13]

How it Complements Crystallography:

  • Conformational Averaging: NMR provides information on the average conformation of the peptide in solution. A close correspondence between the NMR-derived structure and the crystal structure lends high confidence to the model.

  • Dynamics: NMR can detect the presence of multiple conformations in equilibrium, providing a more dynamic picture of the peptide's structural landscape.

  • Intermolecular Interactions: NMR can be used to study the interactions of the peptide with other molecules, such as receptors or membranes, in a solution environment.

Experimental Protocol: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the purified Boc-Dpg peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H: A standard proton spectrum for initial assessment.

    • COSY (Correlation Spectroscopy): To identify spin-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Structure Calculation and Comparison:

    • Use the distance restraints from NOESY data, along with torsion angle restraints derived from coupling constants, to calculate an ensemble of solution structures.

    • Compare the resulting solution structure ensemble with the crystal structure to assess conformational similarities and differences.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution.[14][15][16] It measures the differential absorption of left- and right-circularly polarized light, which is dependent on the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil).[17][18]

How it Complements Crystallography:

  • Rapid Secondary Structure Confirmation: CD provides a quick and easy way to confirm that the secondary structure observed in the crystal (e.g., a β-turn or α-helix) is also present in solution.

  • Monitoring Conformational Changes: CD is excellent for studying how the peptide's conformation changes in response to environmental factors such as temperature, pH, or the addition of co-solvents.

Experimental Protocol: Secondary Structure Analysis by CD

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, an α-helix will show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Computational Modeling: The In Silico Approach

Computational methods are an essential component of a modern structural validation workflow, providing a bridge between experimental data and theoretical understanding.[1][19][20] They can be used to predict peptide structures ab initio or to refine and validate experimentally determined structures.[21][22]

Integrated Structural Validation Xray X-ray Crystallography (Solid-State Structure) Comp Computational Modeling (In Silico Analysis) Xray->Comp Initial Model for MD Final Comprehensive Validated Structure Xray->Final High-Resolution Atomic Coordinates NMR NMR Spectroscopy (Solution Structure) NMR->Comp Validation of Simulation NMR->Final Solution Conformation & Dynamics CD CD Spectroscopy (Secondary Structure) CD->Comp Secondary Structure Constraint CD->Final Overall Fold Confirmation Comp->Final Energy Landscape & Stability

Figure 2: An integrated approach for comprehensive structural validation.

How it Complements Experimental Data:

  • Molecular Dynamics (MD) Simulations: Starting with the crystal structure, MD simulations can be used to assess its stability in a simulated aqueous environment. This can reveal subtle conformational fluctuations and provides a theoretical validation of the experimental structure.

  • Refinement: Computational tools can be used to refine lower-resolution experimental models, helping to resolve ambiguities and improve the overall quality of the structure.

  • Rationalization: Energy calculations can help to rationalize why the Dpg residue favors a particular conformation, providing insights that can guide future peptide design.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
X-ray Crystallography High-resolution 3D atomic structureSingle crystalUnambiguous atomic coordinatesSolid-state, may not reflect solution conformation; crystallization can be a bottleneck
NMR Spectroscopy 3D structure and dynamics in solutionSoluble, concentrated sampleProvides solution-state information and dynamicsLower resolution than crystallography; can be complex to analyze
Circular Dichroism Secondary structure content in solutionSoluble, dilute sampleRapid, sensitive to conformational changesLow resolution; provides information on overall structure, not atomic details
Computational Modeling Predicted structure, stability, and dynamicsIn silicoProvides mechanistic insights; can predict structuresAccuracy is dependent on the force field and simulation time; requires experimental validation

Table 2: Comparison of key techniques for peptide structure validation.

Conclusion: An Integrated Approach is Best

References

  • Pandey, J., et al. (2018). Computational Approach for Protein Structure Prediction. Journal of Clinical and Scientific Research. [Link]

  • Seco, J., et al. (2004). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research. [Link]

  • Aravinda, S., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid. Journal of Peptide Science. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

  • Padyana, A. K. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education. [Link]

  • Yan, C., et al. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Drug Targets. [Link]

  • Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers. [Link]

  • Dauter, Z., & Jaskolski, M. (2018). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica. [Link]

  • Seco, J. M., et al. (2004). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]

  • Dey, S., et al. (2000). Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3. Journal of Peptide Research. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo-Oligomers of Dipropylglycine. International Journal of Peptide and Protein Research. [Link]

  • Das, U., & Mallick, B. (2020). Computational Methods Used in Prediction of Protein Structure. ResearchGate. [Link]

  • Moreau, D., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology. [Link]

  • LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Oliva, R., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. [Link]

  • Lee, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Kelly, S. M., et al. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]

  • Gourikrishna, O. S., & Maidhili, M. K. (2024). Computational Methods for Protein Structure Prediction. International Journal of Engineering Research & Technology. [Link]

  • Karle, I. L., et al. (1990). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. International Journal of Peptide and Protein Research. [Link]

  • Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Williams, L. (2009). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

Sources

Comparative Guide: Steric Control in Peptidomimetics – Diethylglycine (Deg) vs. Dipropylglycine (Dpg)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Trade-Off

In the engineering of proteolytically stable peptides,


-dialkylglycines are critical tools for restricting conformational space.[1] While 

-aminoisobutyric acid (Aib) is the industry standard for inducing helicity, its higher homologs—Diethylglycine (Deg) and Dipropylglycine (Dpg) —offer distinct steric profiles that drive divergent structural outcomes.
  • Diethylglycine (Deg): Acts as a "Helix Stabilizer." It largely mimics Aib but with increased lipophilicity. It strongly promotes

    
    -helical or 
    
    
    
    -helical conformations but tolerates slightly more backbone distortion than Aib.
  • Dipropylglycine (Dpg): Acts as a "Conformation Distorter" or "Extended Structure Inducer." Its massive steric bulk creates severe strain in helical geometries. While it can be forced into helices (particularly in membrane environments), it intrinsically favors fully extended (

    
    ) conformations to relieve repulsion between the propyl side chains and the peptide backbone.
    

Recommendation: Use Deg when maximizing helical stability in aqueous environments. Use Dpg when designing membrane-penetrating peptides (CPPs) where maximum hydrophobicity is required, or when inducing extended backbone geometry is the structural goal.

Structural & Steric Parameters[2][3][4][5]

The conformational behavior of these residues is governed by the Thorpe-Ingold effect (gem-dialkyl effect), which restricts the rotation around the


 (

) and

(

) bonds. However, the degree of restriction changes non-linearly with side-chain length.
Table 1: Physicochemical & Structural Comparison
ParameterDiethylglycine (Deg)Dipropylglycine (Dpg)Mechanistic Implication
Side Chain Ethyl (

)
Propyl (

)
Dpg introduces

-branching steric interference.
Intrinsic Preference

-Helix /

-Helix
Extended (

) / Distorted Helix
Dpg bulk clashes with carbonyl oxygen in tight helices.
Torsion Angles (

)

(Helical)

(Extended)
Dpg shifts to helical regions only under specific sequence contexts.
Hydrophobicity ModerateHighDpg drives membrane insertion/partitioning.
Steric Strain HighSevereDpg coupling requires activated esters or acid fluorides.
The Conformational Energy Landscape

The following diagram illustrates the decision logic for selecting between Deg and Dpg based on the desired secondary structure and environmental constraints.

ConformationalLogic Start Target Structure Design Helix Helical Goal (3_10 or Alpha) Start->Helix Restricted Folding Extended Extended Goal (C5 / Linear) Start->Extended Backbone Stretching Deg_Node Select Diethylglycine (Deg) (Standard Helix Promoter) Helix->Deg_Node Aqueous/General Context Check Environment Helix->Context High Hydrophobicity Req. Dpg_Node Select Dipropylglycine (Dpg) (Hydrophobic/Extended) Extended->Dpg_Node Steric Clash Prevents Folding Membrane Lipid Bilayer / Membrane? Context->Membrane Yes Membrane->Dpg_Node Hydrophobic Collapse Forces Helicity

Figure 1: Decision matrix for selecting Deg vs. Dpg. Note that while Dpg intrinsically prefers extended structures, the hydrophobic environment of a lipid bilayer can force it into a helical conformation to bury the propyl chains.

Deep Dive: Conformational Impact

Diethylglycine (Deg): The Flexible Helix

Deg is structurally similar to Aib but with ethyl groups. Crystallographic studies by Toniolo et al. have repeatedly shown that Deg stabilizes


-helices. The ethyl groups are small enough to avoid the severe "syn-diaxial" type repulsion with the peptide backbone that characterizes larger homologs.
  • Mechanism: The restriction of

    
     angles forces the backbone into a turn.
    
  • Outcome: Deg is ideal for nucleating helices in short peptides or stabilizing turns in loop regions of proteins.

Dipropylglycine (Dpg): The Steric Hammer

Dpg represents a "tipping point" in steric bulk.

  • The Linear Preference: In homopeptides or simple sequences, the propyl chains are too bulky to comfortably fit the tight packing of a

    
    -helix (approx. 3 residues per turn). The side chains clash with the carbonyl oxygen of the preceding residue (
    
    
    
    ). To relieve this, the backbone often opens up into a fully extended
    
    
    conformation
    (
    
    
    ).
  • The Amphipathic Exception: When Dpg is placed in an amphipathic sequence (e.g., alternating with polar residues) and interacting with a membrane, the thermodynamic drive to bury the hydrophobic propyl groups can override the steric strain, forcing the peptide into a helix. This makes Dpg excellent for Cell-Penetrating Peptides (CPPs) where membrane disruption is the goal.

Experimental Protocols: Synthesis & Analysis

Synthesizing peptides with Deg or Dpg is non-trivial.[2] The steric hindrance at the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling) leads to failed deletions or slow kinetics.

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Standard coupling reagents (HBTU/DIC) are often insufficient for Dpg-Dpg or Dpg-Deg linkages.

Reagents Required:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Alternative Activation: Acid Fluorides (using TFFH) or Oxazolones.

Step-by-Step Workflow:

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation. PEG-PS based resins (e.g., ChemMatrix) are preferred for better swelling.

  • Coupling Cycle (The "Double Hit" Strategy):

    • Activation: Pre-activate AA (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF for 2 minutes. Add DIPEA (8 eq).

    • Reaction: Add to resin. Microwave irradiation is highly recommended: 75°C for 10 minutes (Deg) or 75°C for 20 minutes (Dpg).

    • Re-coupling: Drain and repeat the coupling step with fresh reagents.

  • Specific Dpg-Dpg Coupling (The Oxazolone Route):

    • If HATU fails for contiguous Dpg residues, convert the incoming Fmoc-Dpg-OH into its oxazolone (using soluble carbodiimide in DCM) or acid fluoride (using cyanuric fluoride). These species are smaller and more reactive than the bulky uronium salts.

SynthesisWorkflow Start Resin-AA(n) (De-protected) StericCheck Is Incoming AA Deg or Dpg? Start->StericCheck Standard Standard Coupling (HBTU/DIC, 1h) StericCheck->Standard No Hindered Hindered Protocol StericCheck->Hindered Yes Finish Wash & Capping Standard->Finish Activation Activation: HATU/HOAt/DIPEA OR Acid Fluoride (TFFH) Hindered->Activation Microwave Microwave: 75°C (10 min for Deg, 20 min for Dpg) Activation->Microwave DoubleCoup Double Coupling Required? Microwave->DoubleCoup DoubleCoup->Activation Yes (Repeat) DoubleCoup->Finish No

Figure 2: Optimized SPPS workflow for sterically hindered amino acids. Note the emphasis on microwave energy and re-coupling cycles.

References

  • Toniolo, C., et al. (2001).[3] "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers.[4][3][2][5][6][7] Link

  • Oba, M., et al. (2016).[6] "Conformational Studies on Peptides Having Dipropylglycine (Dpg) or 1-aminocycloheptanecarboxylic Acid (Ac7C) Within the Sequence of L-Leucine (Leu) Residues." Biopolymers.[4][3][2][5][6][7] Link

  • Hardy, P. M., & Lingham, I. N. (1983).[2][8] "Peptides containing dipropylglycine.[4][2][5][6][9] Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides." International Journal of Peptide and Protein Research.[4][2] Link

  • Yamada, Y., et al. (2020). "An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery." Biological and Pharmaceutical Bulletin. Link

  • Crisma, M., et al. (1995). "beta-Turn conformations in crystal structures of model peptides containing alpha, alpha-di-n-propylglycine and alpha, alpha-di-n-butylglycine." Biopolymers.[4][3][2][5][6][7] Link

Sources

Bioavailability & Pharmacological Profiling of Boc-Dipropylglycine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Helical Inducer

In the landscape of peptidomimetics, Dipropylglycine (Dpg) represents a critical structural evolution from the standard


-dialkylglycine, Aminoisobutyric acid (Aib) .[1][2] While both residues are employed to induce helical secondary structures and confer resistance to proteolysis, Dpg introduces a significant lipophilic shift due to its geminal dipropyl side chains.

This guide objectively compares Boc-Dpg analogs against Aib and natural amino acids, focusing on bioavailability parameters: membrane permeability , metabolic stability , and conformational dynamics .

Quick Comparison Matrix
FeatureDipropylglycine (Dpg) Aminoisobutyric Acid (Aib) Natural L-Amino Acids
Helical Induction High (Hydrophobic dependent)High (Universal)Low (Sequence dependent)
Lipophilicity (LogP) Very High ModerateLow to Moderate
Proteolytic Stability Excellent (Steric Shield)ExcellentPoor
Cell Permeability Superior (Direct translocation)GoodVariable (often requires transporter)
Synthetic Coupling Difficult (Steric hindrance)StandardStandard

Structural & Mechanistic Basis[3]

To understand the bioavailability of Dpg analogs, one must analyze the causality between its structure and its interaction with biological systems.

The Steric-Hydrophobic Paradox

Unlike Aib, which contains two methyl groups, Dpg contains two propyl groups at the


-carbon. This creates two distinct effects:
  • The Thorpe-Ingold Effect (Steric): The bulky propyl groups restrict rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds, forcing the peptide backbone into rigid conformations, typically
    
    
    -helices or
    
    
    -helices. This rigidity prevents proteases from accessing the peptide bond, granting metabolic stability .
  • The Lipophilic Shield (Hydrophobic): The propyl chains create a localized hydrophobic domain. This significantly lowers the desolvation energy required for the peptide to enter the lipid bilayer, directly enhancing membrane permeability .

Conformational Plasticity

Experimental data indicates a solvent-dependent conformational switch unique to Dpg.

  • In Apolar Media (

    
    ):  Dpg peptides adopt stable helical structures.[1][3]
    
  • In Solvating Media (DMSO): Unlike Aib, which remains helical, Dpg can populate extended backbone conformations. This plasticity may facilitate adaptive binding to receptors or transport proteins that require induced-fit mechanisms.

Comparative Bioavailability Analysis

Proteolytic Stability (Metabolic Half-Life)

Dpg analogs exhibit near-absolute resistance to common serum proteases (Trypsin, Chymotrypsin). The quaternary carbon center acts as a steric gatekeeper.

Experimental Data Summary (Relative Hydrolysis Rates):

  • Gly-Leu (Control):

    
     min
    
  • Aib-Leu:

    
     hours
    
  • Dpg-Leu: No degradation detected after 48 hours

Insight: While Aib provides sufficient stability for most applications, Dpg is superior for orally active candidates where gastrointestinal residence time is prolonged.

Membrane Permeability (PAMPA & Cellular Uptake)

This is the differentiating factor for Dpg. In comparative studies of cell-penetrating peptides (CPPs), replacing Aib with Dpg has been shown to increase cellular uptake significantly.

  • Case Study: In siRNA delivery vectors, a peptide containing four Dpg residues exhibited higher helicity and hydrophobicity than its Aib counterparts, leading to efficient cytosolic delivery with reduced cytotoxicity.

Experimental Protocols

Protocol A: Synthesis of Dpg-Containing Peptides (The Oxazolinone Method)

Standard coupling reagents (HATU/HBTU) often fail with Dpg due to steric hindrance. The following protocol uses the oxazolinone intermediate for high-yield coupling.

Reagents:

  • Boc-Dpg-OH

  • Thionyl Chloride (

    
    )
    
  • Trifluoroacetic Anhydride (TFAA)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Dpg-OH in anhydrous DCM. Add 1.2 eq of

    
     or TFAA. Reflux for 2 hours to cyclize the amino acid into 2-tert-butyl-4,4-dipropyloxazolin-5(4H)-one .
    
  • Isolation: Evaporate solvent in vacuo. The oxazolinone is stable and can be used directly.

  • Coupling: Dissolve the oxazolinone in DMF. Add the amino-component (peptide-resin or amine) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Heat to 60°C for 12-24 hours.

  • Verification: Monitor reaction via HPLC. The ring opening of the oxazolinone by the amine yields the desired peptide bond.

Protocol B: Comparative Proteolytic Stability Assay

Self-validating protocol to quantify half-life.

  • Preparation: Prepare 1 mM stock solutions of the Dpg-analog, Aib-analog, and a Control peptide (e.g., Leu-Enkephalin) in PBS (pH 7.4).

  • Incubation: Add Trypsin-EDTA solution (final concentration 0.1

    
    M) to each sample. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min and 24 hrs.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the enzymatic reaction.
    
  • Analysis: Analyze via LC-MS. Plot the Area Under Curve (AUC) of the parent ion vs. time.

  • Calculation: Fit data to First-Order Kinetics equation:

    
     to determine 
    
    
    
    .

Visualizations

Decision Logic: Selecting Dpg vs. Aib

Use this logic flow to determine when to deploy Dpg in your lead optimization.

DecisionTree Start Peptide Optimization Goal Stability Need Proteolytic Stability? Start->Stability Permeability Need Cell Permeability? Stability->Permeability Yes UseNat Use Natural AA Stability->UseNat No Hydrophobicity Is the target site Hydrophobic? Permeability->Hydrophobicity Yes (Critical) UseAib Select Aib (Standard Helical Inducer) Permeability->UseAib No (Stability only) Hydrophobicity->UseAib Moderate (Solvent Exposed) UseDpg Select Dpg (Lipophilic Helical Inducer) Hydrophobicity->UseDpg High (Lipid Bilayer/Pocket)

Figure 1: Strategic decision tree for selecting between Aib and Dpg based on pharmacological requirements.

The Oxazolinone Coupling Pathway

Visualizing the critical synthetic step required for Dpg incorporation.

Synthesis BocDpg Boc-Dpg-OH Oxazolinone Oxazolinone Intermediate BocDpg->Oxazolinone Cyclization Activator SOCl2 / Heat Product Boc-Dpg-NH-R Oxazolinone->Product Ring Opening (Slow Step) Amine R-NH2 (Peptide N-term) Amine->Product Nucleophilic Attack

Figure 2: The Oxazolinone activation pathway, essential for overcoming steric hindrance in Dpg coupling.

References

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine.[4][5] Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research.[6][7]

  • Vijayalakshmi, S., et al. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains.[8] Biopolymers.[2][9][4][5][7][10]

  • Wada, S., et al. (2013). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Journal of Controlled Release (Contextualized via ACS Biomaterials).

  • Silva, A., et al. (2014). Conformational and thermodynamic properties of non-canonical α,α-dialkyl glycines in the peptaibol Alamethicin: molecular dynamics studies. Journal of Molecular Modeling.

Sources

FT-IR Analysis of Hydrogen Bonding in Boc-Dpg Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of hydrogen bonding in Boc-Dpg (


-dipropylglycine) peptides using Fourier Transform Infrared (FT-IR) spectroscopy. It is designed for researchers investigating peptidomimetics and foldamers, comparing Boc-Dpg against standard alternatives like Boc-Aib (aminoisobutyric acid).

Executive Summary: The Steric Imperative

In peptide engineering, controlling secondary structure is paramount. While Boc-Aib (aminoisobutyric acid) is the industry standard for inducing stable


-helices, Boc-Dpg  (

-dipropylglycine) introduces a critical divergence. Due to the steric bulk of its two propyl side chains, Dpg often precludes the tight packing required for helical turns in short sequences, instead stabilizing a fully extended (

) conformation
.

This guide details how to use FT-IR to distinguish between these competing architectures by analyzing intramolecular hydrogen bonding signatures.

Technical Deep Dive: The Spectroscopic Signatures

The distinction between the extended


 state and the helical 

state relies on the strength and geometry of the hydrogen bonds (H-bonds). FT-IR is the preferred method for this analysis because the vibrational frequency of the Amide A (N-H) and Amide I (C=O) bands is directly sensitive to H-bond length and strength.
The Mechanism of Differentiation
  • 
     Hydrogen Bond (
    
    
    
    -Helix):
    Connects residue
    
    
    to
    
    
    . This is a strong, linear H-bond that significantly weakens the N-H force constant, causing a large red shift (lower wavenumber).
  • 
     Hydrogen Bond (Extended):  An intra-residue interaction where the N-H proton weakly interacts with the carbonyl oxygen of its own residue (forming a 5-membered ring). This interaction is geometrically constrained and weak, resulting in a minimal red shift compared to free N-H.
    
Comparative Spectral Data

The following table summarizes the diagnostic bands for Boc-Dpg peptides compared to helical controls (Boc-Aib) in a non-polar solvent (


).
Spectral FeatureBoc-Dpg (Extended /

)
Boc-Aib (Helical /

)
Free/Non-H-BondedInterpretation
Amide A (N-H) 3370 – 3400 cm⁻¹ 3300 – 3330 cm⁻¹ ~3430 – 3440 cm⁻¹The

interaction in Dpg is weak, appearing closer to the "free" region. Aib's strong helical H-bonds shift the band significantly lower.
Amide I (C=O) 1665 – 1680 cm⁻¹ 1655 – 1665 cm⁻¹ ~1680 – 1700 cm⁻¹Higher wavenumbers in Dpg indicate carbonyls are less polarized by strong H-bonding compared to the helical network in Aib.
Amide II (N-H bend) ~1510 – 1520 cm⁻¹~1530 – 1540 cm⁻¹~1500 cm⁻¹Helical constraints typically shift Amide II to higher frequencies.

Critical Insight: In Boc-Dpg homooligomers, you may observe a transition. Short oligomers (


) often show exclusively 

signatures. As the chain lengthens (

), the accumulation of hydrophobic interactions may force a collapse into a helical state (

or

), visible as the emergence of the ~3320 cm⁻¹ band.

Experimental Protocol: Solution-Phase FT-IR

To accurately assess intramolecular H-bonding, solvent interference must be eliminated. The following protocol uses Chloroform-d (


) to avoid overlap with the Amide A region.
Reagents & Equipment[1]
  • Sample: Boc-Dpg peptide (Lyophilized, >95% purity).

  • Solvent:

    
     (99.8% D) stored over molecular sieves to remove water traces.
    
  • Cell: Calcium Fluoride (

    
    ) or Potassium Bromide (
    
    
    
    ) liquid cell with a 0.1 mm to 1.0 mm path length .
  • Instrument: FT-IR Spectrometer (e.g., Bruker, Nicolet) purged with dry

    
    .
    
Step-by-Step Workflow
  • Background Collection:

    • Fill the clean cell with pure

      
      .
      
    • Collect 64 scans at 2 cm⁻¹ resolution.

    • Why: Subtracts the solvent spectrum and atmospheric water vapor.

  • Sample Preparation:

    • Prepare a 1 mM to 5 mM peptide solution in

      
      .
      
    • Note: Concentrations >10 mM may induce intermolecular aggregation, appearing as a broad band ~3280-3300 cm⁻¹, which mimics helical signals.

  • Acquisition:

    • Inject the sample into the cell, ensuring no bubbles.

    • Collect 64 scans (or more for S/N improvement).

  • Data Processing:

    • Subtract the solvent background.

    • Apply baseline correction (linear) between 3500–1500 cm⁻¹.

    • Deconvolution (Optional): If the Amide A band is broad, use Fourier Self-Deconvolution (FSD) to resolve overlapping

      
       (3380 cm⁻¹) and Helical (3320 cm⁻¹) populations.
      

Visualization: Conformational Logic Pathway

The following diagram illustrates the decision logic for assigning secondary structure based on FT-IR data.

FTIR_Workflow Start Analyze Peptide in CDCl3 AmideA Check Amide A Region (3300 - 3450 cm⁻¹) Start->AmideA HighWavenumber Peak at 3420-3440 cm⁻¹ AmideA->HighWavenumber MidWavenumber Peak at 3370-3400 cm⁻¹ AmideA->MidWavenumber LowWavenumber Peak at 3300-3330 cm⁻¹ AmideA->LowWavenumber Free Free N-H (No H-Bond) HighWavenumber->Free No Interaction C5 C5 Conformation (Fully Extended) Typical for Short Boc-Dpg MidWavenumber->C5 Intra-residue Ring Helix 3₁₀ or α-Helix (Strong H-Bond) Typical for Boc-Aib LowWavenumber->Helix Inter-residue (i to i+3) Note Note: Concentration > 10mM can cause aggregation (False Helix Signal) LowWavenumber->Note

Caption: Decision tree for assigning peptide secondary structure based on Amide A spectral shifts.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Toniolo, C., et al. (1993). The conformational analysis of peptides using Fourier transform IR spectroscopy.[1][2][3] Biopolymers.[1][4][5] Link

  • Oba, M., et al. (2009). A 3_10-helical pentapeptide in water: Interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation.[4] Peptide Science. Link

  • Karle, I. L., et al. (1994).[4][6] Nonstandard amino acids in conformational design of peptides. Helical structures in crystals of 5-10 residue peptides containing dipropylglycine and dibutylglycine.[4] Journal of the American Chemical Society. Link

  • Lettieri, R., et al. (2013).[4] Looking for the peptide 2.05-helix: a solvent- and main-chain length-dependent conformational switch probed by electron transfer across Cα,α-diethylglycine homo-oligomers.[4][7] Biopolymers.[1][4][5][8] Link

Sources

Metabolic Stability Assessment of Peptidomimetics Incorporating Dipropylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Peptide Engineers

Executive Summary: The Steric Shielding Paradigm

In the landscape of peptide drug discovery, proteolytic instability is the primary failure mode for native sequences. While


-aminoisobutyric acid (Aib ) has long been the gold standard for stabilizing helical conformations, Dipropylglycine (Dpg)  represents a "heavy-duty" alternative.

This guide assesses the metabolic stability of drugs (specifically peptidomimetics) derived from Boc-Dipropylglycine building blocks. Unlike native amino acids, the gem-dipropyl substitution at the


-carbon creates an orthogonal steric shield. This modification does not merely slow degradation; in many cases, it renders the adjacent peptide bond chemically inaccessible to proteases like Trypsin, Chymotrypsin, and serum peptidases.

Key Takeaway: Dpg offers superior lipophilicity and proteolytic resistance compared to Aib, but introduces significant synthetic challenges (steric hindrance during coupling) and solubility alterations that must be assessed early in the design-make-test cycle.

Scientific Foundation: Mechanism of Action

To understand why Dpg-containing drugs exhibit exceptional stability, we must look at the transition state of peptide bond hydrolysis.

The "Tetrahedral Blockade"

Proteases function by attacking the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate.

  • Native Residues (Gly/Ala): The

    
    -carbon is unhindered, allowing the enzyme's active site (e.g., Serine-195 in Chymotrypsin) easy access.
    
  • Aib (Dimethyl): The two methyl groups restrict rotation (

    
     angles), inducing helical structures (3
    
    
    
    -helix) that hide the backbone, but the methyls are small enough that some promiscuous enzymes can still approach.
  • Dpg (Dipropyl): The two propyl chains create a massive "umbrella" effect. They sterically clash with the enzyme's binding pocket, physically preventing the formation of the tetrahedral intermediate.

Visualizing the Mechanism

ProteolysisBlockade cluster_shield Steric Environment Enzyme Protease Active Site (Nucleophilic Attack) Target Peptide Bond (Carbonyl Carbon) Enzyme->Target Hydrolysis Successful Gly Glycine (H, H) No Shielding Enzyme->Gly Access Granted Aib Aib (Me, Me) Moderate Shielding Enzyme->Aib Access Restricted Dpg Dpg (Pr, Pr) COMPLETE BLOCKADE Enzyme->Dpg ACCESS DENIED (Steric Clash)

Figure 1: Mechanistic comparison of protease accessibility. The bulky propyl chains of Dpg physically block the enzymatic nucleophilic attack.

Comparative Analysis: Dpg vs. Alternatives

The following table contrasts Dpg against its primary alternatives in peptide drug design. Data trends are synthesized from structural studies of


-dialkylglycines.
FeatureGlycine / Alanine (Native)Aib (Aminoisobutyric Acid)Dpg (Dipropylglycine)
Steric Bulk NegligibleModerate (Dimethyl)High (Dipropyl)
Conformation Flexible (Random Coil)Strong Helix Inducer (

)
Helix/Extended (Solvent Dependent)
Metabolic Stability Low (

min)
High (

min)
Extreme (

min)
Lipophilicity (LogP) LowModerateHigh (Membrane Permeable)
Synthetic Difficulty EasyModerateDifficult (Slow Coupling)
Primary Use Case Native signalingHelix stabilizationProteolysis stop-codons / BBB crossing

Critical Insight: While Aib is excellent for inducing helicity, Dpg is superior for lipophilicity modulation . If your drug candidate is too polar to cross the cell membrane or Blood-Brain Barrier (BBB), substituting Aib with Dpg can simultaneously solve stability and permeability issues.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a Dpg-containing peptidomimetic, a standard Liver Microsome (LM) assay is required. This protocol is self-validating through the use of specific positive controls.

Materials
  • Test Compound: Dpg-peptide (synthesized from Boc-Dpg-OH).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Zero Cofactor: To rule out chemical instability (non-enzymatic).

Workflow Diagram

MicrosomalAssay cluster_sampling Sampling Timepoints Prep 1. Preparation (1 µM Compound + Microsomes) PreInc 2. Pre-Incubation (10 min @ 37°C) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 4. Quench (Ice-cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Spin 5. Centrifugation (4000 rpm, 20 min) Quench->Spin Analyze 6. LC-MS/MS Analysis (Quantify Parent Depletion) Spin->Analyze

Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the Dpg-drug in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Why 1 µM? To ensure the reaction follows first-order kinetics (concentration <<

      
      ).
      
  • Incubation: Mix microsomes (final conc. 0.5 mg/mL) with the drug solution. Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add NADPH regenerating system to start the metabolic reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).

    • Causality: The organic solvent denatures the enzymes, freezing the reaction instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the [M+H]+ transition of the Dpg-drug.

Data Interpretation & Calculations

The raw data will be Peak Area Ratios (Drug/Internal Standard). Plot


 vs. Time. The slope of this line is 

.
Intrinsic Clearance (

)

This is the definitive metric for stability comparison.





Benchmarking Dpg-Drugs:

  • 
    :  Excellent Stability (Likely Dpg effect). Suitable for once-daily dosing.
    
  • 
    :  High Clearance. The Dpg steric shield might be failing, or metabolism is occurring at a different site (e.g., oxidation of the propyl chain itself by CYPs, though rare).
    
References
  • Toniolo, C., et al. (2001). Structure and stability of peptides containing alpha,alpha-dialkylglycines.[1][2] Biopolymers.[3][4][5]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[1][4][6][7]

  • DiLeone, L. M., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures. Journal of Peptide Science.

  • BioDuro-Sundia. (2024). ADME Microsomal Stability Assay Protocol.

  • Cyprotex. (2024). Microsomal Stability Assay and Intrinsic Clearance.[7][8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.